(E)-oct-5-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHQGKEJNRBAZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-oct-5-en-2-ol: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-oct-5-en-2-ol is an unsaturated aliphatic alcohol with potential applications in various fields, including chemical synthesis and potentially as a biologically active agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this document explores the potential biological activities of this compound based on the known effects of structurally related C8 unsaturated alcohols, including antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the study and application of this compound.
Chemical Structure and Properties
This compound is an eight-carbon chain alcohol containing a carbon-carbon double bond in the E (trans) configuration between carbons 5 and 6, and a hydroxyl group at the C2 position. The presence of a chiral center at C2 indicates that this compound can exist as a pair of enantiomers, (2S, 5E)-oct-5-en-2-ol and (2R, 5E)-oct-5-en-2-ol.
Table 1: Chemical Identifiers and Computed Properties of this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 89122-05-4 |
| InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
| InChIKey | LZHHQGKEJNRBAZ-SNAWJCMRSA-N |
| SMILES | CC/C=C/CCC(C)O |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | ~175-180 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | ~0.84 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in organic solvents. |
Experimental Protocols
Synthesis of this compound via Reduction of (E)-oct-5-en-2-one
A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated ketone, (E)-oct-5-en-2-one, using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄). This method selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.
Materials:
-
(E)-oct-5-en-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous solution of sodium sulfate
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether (50 mL) is prepared under a nitrogen atmosphere.
-
Addition of Substrate: A solution of (E)-oct-5-en-2-one (1 equivalent) in anhydrous diethyl ether (25 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C. The resulting mixture is stirred for 30 minutes until a white precipitate forms.
-
Purification: The solid is removed by vacuum filtration and washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be further purified by column chromatography on silica gel to yield pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are predicted based on established principles of NMR, IR, and Mass Spectrometry, and data from structurally similar compounds. Experimental verification is recommended.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃-C2) | ~1.20 | Doublet | 3H |
| H2 (CHOH) | ~3.80 | Sextet | 1H |
| H3 (CH₂-C2) | ~1.55 | Multiplet | 2H |
| H4 (CH₂-C5) | ~2.10 | Multiplet | 2H |
| H5, H6 (=CH-CH=) | ~5.40 - 5.60 | Multiplet | 2H |
| H7 (CH₂-C8) | ~2.00 | Multiplet | 2H |
| H8 (CH₃-C7) | ~0.95 | Triplet | 3H |
| OH | Variable (broad singlet) | Singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃-C2) | ~23.5 |
| C2 (CHOH) | ~68.0 |
| C3 (CH₂-C2) | ~38.0 |
| C4 (CH₂-C5) | ~29.0 |
| C5 (=CH) | ~129.0 |
| C6 (=CH) | ~132.0 |
| C7 (CH₂-C8) | ~25.0 |
| C8 (CH₃-C7) | ~14.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration |
| C-H (sp³) | 3000 - 2850 | Medium to Strong | Stretching vibration |
| C=C (alkene) | ~1670 | Medium | Stretching vibration (trans) |
| C-O (alcohol) | 1150 - 1050 | Strong | Stretching vibration |
| =C-H (alkene) | ~965 | Strong | Out-of-plane bending (trans) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for an allylic alcohol.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A weak peak at m/z = 128.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a prominent fragment at m/z = 45 [CH(OH)CH₃]⁺.
-
Loss of Water: A peak at m/z = 110 (M-18) due to the elimination of a water molecule.
-
Allylic Cleavage: Cleavage of the C3-C4 bond would lead to a resonance-stabilized allylic cation.
-
Other fragments corresponding to the loss of alkyl radicals from the molecular ion.
Potential Biological Activities and Applications
While specific biological studies on this compound are limited, the activities of other C8 unsaturated alcohols provide insights into its potential pharmacological properties.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties.[2][3][4][5] The antibacterial activity of these compounds is often dependent on the length of their carbon chain.[4][5] For instance, some studies have shown that C8-C12 alcohols are effective against various bacteria, including Staphylococcus aureus.[4][5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. It is plausible that this compound could exhibit similar antibacterial or antifungal activities.
Anti-inflammatory Activity
Some unsaturated fatty alcohols have demonstrated anti-inflammatory properties.[6][7] For example, certain unsaturated alcohols can modulate inflammatory pathways.[7] While direct evidence for this compound is lacking, its structural features suggest that it could be investigated for potential anti-inflammatory effects.
Cytotoxicity
The toxicity of C8 alcohols and aldehydes has been a subject of study.[8][9] Some short-chain alcohols can induce cytotoxicity through various mechanisms, including membrane damage and metabolic disruption.[10] The cytotoxic potential of this compound would need to be evaluated to determine its safety profile and any potential therapeutic applications in areas such as oncology.
Diagram of Potential Biological Interactions:
Caption: Potential biological activities and mechanisms of this compound.
Conclusion
This compound is a chiral unsaturated alcohol with a well-defined chemical structure. While experimental data on its physical properties and biological activities are scarce, this guide provides a comprehensive overview based on computed data, established chemical principles, and information on related compounds. The provided synthetic protocol offers a practical route for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for antimicrobial, anti-inflammatory, and cytotoxic activities warrants further investigation, positioning this compound as a compound of interest for future research in medicinal chemistry and drug development. Experimental validation of the predicted properties and biological effects is a crucial next step in unlocking the full potential of this molecule.
References
- 1. This compound | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. WO2002083122A1 - Fatty alcohols and fatty acid esters useful for treatment of inflammation - Google Patents [patents.google.com]
- 8. [Toxicity of various C8-aldehydes and alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Oct-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oct-5-en-2-ol, a chiral unsaturated alcohol, presents a compelling case study in stereoisomerism, a critical consideration in the fields of chemical synthesis, pharmacology, and materials science. This technical guide provides a comprehensive overview of the stereochemical landscape of oct-5-en-2-ol, detailing its isomeric forms, and presenting key physicochemical data. Furthermore, it outlines representative experimental protocols for the synthesis, separation, and characterization of its stereoisomers, offering valuable insights for researchers and professionals engaged in the development and analysis of chiral molecules.
Introduction to the Stereochemistry of Oct-5-en-2-ol
Oct-5-en-2-ol (C₈H₁₆O) is an organic compound featuring an eight-carbon chain with a hydroxyl group at the second position and a carbon-carbon double bond at the fifth position. Its molecular structure gives rise to two distinct forms of stereoisomerism: geometric isomerism and enantiomerism.
Geometric Isomerism: The presence of the C5-C6 double bond restricts rotation, leading to the existence of two geometric isomers, designated as (E)-oct-5-en-2-ol and (Z)-oct-5-en-2-ol. In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority substituents on each carbon of the double bond are on opposite sides. In the (Z)-isomer (from the German zusammen, meaning together), they are on the same side.[1]
Enantiomerism: The carbon atom at the second position (C2), which is bonded to the hydroxyl group, is a chiral center. This is because it is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a pent-3-enyl group. Consequently, oct-5-en-2-ol can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-oct-5-en-2-ol and (S)-oct-5-en-2-ol based on the Cahn-Ingold-Prelog priority rules.
The combination of geometric isomerism and a single chiral center results in a total of four possible stereoisomers for oct-5-en-2-ol:
-
(2R, 5E)-oct-5-en-2-ol
-
(2S, 5E)-oct-5-en-2-ol
-
(2R, 5Z)-oct-5-en-2-ol
-
(2S, 5Z)-oct-5-en-2-ol
The (2R, 5E) and (2S, 5E) isomers are enantiomers of each other, as are the (2R, 5Z) and (2S, 5Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.
Physicochemical Properties of Isomers
The different spatial arrangements of atoms in stereoisomers lead to distinct physicochemical properties. While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, they differ in their interaction with plane-polarized light (optical activity).[2] Diastereomers, on the other hand, have different physical properties.
Table 1: Physicochemical Properties of oct-5-en-2-ol Isomers
| Property | This compound | (Z)-oct-5-en-2-ol | Reference |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O | [3][4] |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol | [3][4] |
| Boiling Point | Not available | 189.3 °C at 760 mmHg | [5] |
| Density | Not available | 0.843 g/cm³ | [5] |
| Refractive Index | Not available | 1.447 | [5] |
| Optical Rotation ([α]D) | Varies for each enantiomer (Not experimentally determined) | Varies for each enantiomer (Not experimentally determined) |
Experimental Protocols
The synthesis, separation, and characterization of the individual stereoisomers of oct-5-en-2-ol require stereoselective synthetic methods and specialized analytical techniques.
Stereoselective Synthesis
The synthesis of a specific stereoisomer of oct-5-en-2-ol can be achieved through enantioselective or diastereoselective reactions. A representative approach involves the stereoselective reduction of a corresponding ketone, oct-5-en-2-one.
Protocol: Enantioselective Reduction of (E)-oct-5-en-2-one
This protocol is a representative method based on established procedures for the enantioselective reduction of ketones.
-
Preparation of the Catalyst: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is prepared in situ or used as a commercially available reagent.
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the CBS catalyst is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: A borane source, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution at a controlled temperature, typically 0 °C.
-
Substrate Addition: A solution of (E)-oct-5-en-2-one in anhydrous THF is added slowly to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched (R)- or (S)-oct-5-en-2-ol, depending on the chirality of the CBS catalyst used.
Separation of Stereoisomers (Resolution)
A racemic mixture of oct-5-en-2-ol can be separated into its constituent enantiomers through a process called chiral resolution. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful technique for this purpose.
Protocol: Chiral HPLC Separation of oct-5-en-2-ol Enantiomers
This is a general protocol; specific conditions will depend on the column and instrumentation used.[7][8]
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[9]
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is prepared. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.
-
Sample Preparation: A solution of the racemic oct-5-en-2-ol is prepared in the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Detection: The separated enantiomers are detected using a suitable detector, such as a UV detector or a polarimeter.
-
Fraction Collection: For preparative separations, the fractions corresponding to each enantiomeric peak are collected separately.
Protocol: Chiral Gas Chromatography (GC) Analysis of oct-5-en-2-ol Isomers
Chiral GC is well-suited for the analysis of volatile compounds like oct-5-en-2-ol.[10]
-
Column Selection: A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives, is used.
-
Instrumental Parameters:
-
Injector Temperature: Set to ensure rapid volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of all four stereoisomers.
-
Carrier Gas: High-purity hydrogen or helium is used as the carrier gas at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used for the detection of organic compounds.
-
-
Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in a suitable volatile solvent.
-
Analysis: The sample is injected into the GC, and the separated isomers are detected as distinct peaks in the chromatogram.
Characterization of Stereoisomers
The individual stereoisomers are characterized using a combination of spectroscopic and polarimetric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the constitutional structure of the isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different.[5][11] Specific chemical shifts and coupling constants can help distinguish between the (E) and (Z) isomers.
Polarimetry: The optical activity of the enantiomers is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation of plane-polarized light when it passes through a 1 dm tube containing the sample at a concentration of 1 g/mL.[6] Enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory and - for levorotatory).
Conclusion
The stereochemistry of oct-5-en-2-ol, with its four distinct stereoisomers, highlights the importance of a thorough understanding of stereoisomerism in modern chemistry. The ability to synthesize, separate, and characterize these individual isomers is crucial for applications where stereochemistry dictates biological activity or material properties. The representative protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this and other chiral molecules. Further research to determine the specific experimental properties of each enantiomer of oct-5-en-2-ol will be invaluable to the scientific community.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-Oct-5-en-2-ol | C8H16O | CID 6436616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Natural occurrence and sources of (E)-oct-5-en-2-ol
Subject: Investigation into the Natural Occurrence of (E)-oct-5-en-2-ol
To: Researchers, Scientists, and Drug Development Professionals
This document addresses the natural occurrence and sources of the chemical compound this compound. Following a comprehensive review of available scientific literature and chemical databases, we have found no definitive evidence to suggest that this compound is a naturally occurring compound.
Our investigation included targeted searches for this specific isomer within databases of insect pheromones, plant volatiles, and food chemistry. These searches did not yield any instances of its isolation from a natural source. Furthermore, a prominent resource in the field of flavors and fragrances, The Good Scents Company, explicitly states that (E)-5-octen-2-ol is "not found in nature"[1].
While numerous isomers of C8H16O, the molecular formula for octenol, are known to exist in nature as volatile compounds in flowers and other organisms, the specific stereoisomer this compound has not been identified among them. The biosynthesis of unsaturated C8 alcohols in various organisms is a known metabolic process; however, this particular structural arrangement has not been reported as a product of these pathways.
Given the lack of evidence for its natural occurrence, a technical guide on the natural sources, quantitative data, and experimental protocols for extraction of this compound from natural matrices cannot be provided at this time.
We are prepared to investigate related, naturally occurring isomers of octenol if this would be of interest. Please advise if you would like to proceed with a report on an alternative compound or if you can provide any proprietary or unpublished data suggesting the natural occurrence of this compound that may refine our search.
References
A Comprehensive Guide to the IUPAC Nomenclature of (E)-oct-5-en-2-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the aliphatic alcohol (E)-oct-5-en-2-ol and its various isomers. A systematic approach to naming these compounds is crucial for unambiguous communication in research, development, and regulatory contexts. This document outlines the rules for naming constitutional and stereoisomers, complete with a comprehensive table of isomers and a logical workflow for their nomenclature.
Introduction to Alkenol Nomenclature
The IUPAC nomenclature for organic compounds provides a standardized method for naming molecules based on their structure. For unsaturated alcohols, or alkenols, the naming convention follows a set of priority rules. The hydroxyl (-OH) group is considered the principal functional group and therefore dictates the suffix of the name ("-ol") and the numbering of the parent carbon chain. The numbering is assigned to give the carbon atom bearing the hydroxyl group the lowest possible locant.
The presence of a carbon-carbon double bond is indicated by the "-en-" infix, with its position designated by the number of the first carbon atom of the double bond. Stereochemistry is a critical aspect of the nomenclature for many alkenols. The configuration around a double bond is specified as either (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules. Similarly, the absolute configuration of a chiral center (a carbon atom with four different substituents) is designated as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).
Isomers of Oct-5-en-2-ol
This compound, with the chemical formula C₈H₁₆O, can exist in numerous isomeric forms. These isomers can be broadly categorized into constitutional isomers and stereoisomers.
-
Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. This includes variations in the position of the hydroxyl group and the double bond along the eight-carbon chain.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For octenols, this includes:
-
Geometric Isomers (E/Z isomers): These arise from the restricted rotation around a carbon-carbon double bond.
-
Enantiomers (R/S isomers): These are non-superimposable mirror images that occur at chiral centers.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. This category includes compounds with multiple stereocenters or a combination of a stereocenter and a geometric isomer.
-
Systematic IUPAC Nomenclature of this compound and Its Isomers
The following table provides a comprehensive list of the IUPAC names for this compound and its key constitutional and stereoisomers.
| IUPAC Name | Type of Isomerism with this compound | Chiral Center(s) | Double Bond Configuration |
| (2R,5E)-oct-5-en-2-ol | Enantiomer | C2 | E |
| (2S,5E)-oct-5-en-2-ol | Enantiomer | C2 | E |
| (2R,5Z)-oct-5-en-2-ol | Diastereomer | C2 | Z |
| (2S,5Z)-oct-5-en-2-ol | Diastereomer | C2 | Z |
| (E)-oct-4-en-2-ol | Constitutional Isomer (Positional) | C2 | E |
| (Z)-oct-4-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |
| (E)-oct-6-en-2-ol | Constitutional Isomer (Positional) | C2 | E |
| (Z)-oct-6-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |
| (E)-oct-3-en-2-ol | Constitutional Isomer (Positional) | C2 | E |
| (Z)-oct-3-en-2-ol | Constitutional Isomer (Positional) | C2 | Z |
| oct-7-en-2-ol | Constitutional Isomer (Positional) | C2 | N/A |
| (E)-oct-5-en-1-ol | Constitutional Isomer (Positional) | None | E |
| (Z)-oct-5-en-1-ol | Constitutional Isomer (Positional) | None | Z |
| (E)-oct-5-en-3-ol | Constitutional Isomer (Positional) | C3 | E |
| (Z)-oct-5-en-3-ol | Constitutional Isomer (Positional) | C3 | Z |
| (E)-oct-5-en-4-ol | Constitutional Isomer (Positional) | C4 | E |
| (Z)-oct-5-en-4-ol | Constitutional Isomer (Positional) | C4 | Z |
| oct-1-en-3-ol | Constitutional Isomer (Positional) | C3 | N/A |
| oct-1-en-4-ol | Constitutional Isomer (Positional) | C4 | N/A |
Logical Workflow for IUPAC Nomenclature of Alkenols
The following diagram illustrates the systematic process for determining the correct IUPAC name for an alkenol, such as the isomers of oct-5-en-2-ol.
Caption: Workflow for the systematic IUPAC naming of alkenol isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific isomers are beyond the scope of this guide. However, common methodologies cited in the literature for the preparation and analysis of such compounds include:
-
Synthesis:
-
Grignard Reactions: Reaction of an appropriate Grignard reagent with an aldehyde or ketone to form the alcohol.
-
Reduction of Ketones: Stereoselective or non-selective reduction of the corresponding unsaturated ketone.
-
Wittig Reaction: Formation of the carbon-carbon double bond with controlled stereochemistry.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl and alkene functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): To separate isomers and determine purity.
-
For specific, detailed experimental procedures, researchers are encouraged to consult peer-reviewed chemical literature and established laboratory manuals.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Physical properties including boiling point and solubility of (E)-oct-5-en-2-ol
This technical guide provides a comprehensive overview of the known and estimated physical properties of (E)-oct-5-en-2-ol, with a focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
This compound is an unsaturated fatty alcohol. Its structure consists of an eight-carbon chain with a double bond between carbons 5 and 6 in the trans (E) configuration, and a hydroxyl group on the second carbon. This chiral center means the compound can exist as two enantiomers.
Molecular Formula: C₈H₁₆O[1][2]
Molecular Weight: 128.21 g/mol [1][3]
Structure:
Physical Properties
The physical properties of this compound are crucial for its handling, application, and in the design of synthetic routes. The data available, including experimentally determined and estimated values, are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 189.3 °C at 760 mmHg (estimated, based on (Z)-isomer) | [4] |
| Water Solubility | 2143 mg/L at 25 °C (estimated) | [5] |
| Molecular Weight | 128.21204 g/mol | [2] |
| XLogP3 | 2.1 | [2] |
| PSA (Polar Surface Area) | 20.2 Ų | [1] |
| Density | 0.843 g/cm³ (for (Z)-isomer) | [4] |
| Refractive Index | 1.447 (for (Z)-isomer) | [4] |
Note: Some values are for the (Z)-isomer and are used as close estimates for the (E)-isomer due to the similarity in physical properties between geometric isomers.
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and solubility of a compound like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.[6]
Apparatus:
-
Heating apparatus (e.g., oil bath or heating block)[7]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)[8]
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is then immersed in a heating bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[6]
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
The solubility of a substance is a quantitative measure of the extent to which it dissolves in a given solvent at a specific temperature. For alcohols like this compound, solubility is influenced by the polar hydroxyl group and the nonpolar hydrocarbon chain.[9]
3.2.1. Qualitative Solubility Test
This test provides a general indication of solubility.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
-
Sample of this compound
-
Solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Add a small, measured amount of the solvent (e.g., 1 mL) to a test tube.
-
Add a small, measured amount of this compound (e.g., 0.1 mL or a few drops) to the solvent.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
The mixture is then allowed to stand and observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble or partially soluble).[10]
3.2.2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility.
Apparatus:
-
Flasks with stoppers
-
Constant temperature bath with shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and placed in a constant temperature shaking water bath.
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, the mixture is allowed to stand to allow undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as gas chromatography. This concentration represents the solubility of the compound in the chosen solvent at that temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Workflow for determining the boiling point and solubility of this compound.
This guide provides a foundational understanding of the physical properties of this compound and the standard methods for their determination. For any application, it is recommended to perform experimental verification of these properties.
References
- 1. This compound | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (E)-oct-5-en-4-ol | C8H16O | CID 12450173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-Oct-5-en-2-ol|lookchem [lookchem.com]
- 5. (E)-5-octen-2-ol, 89122-05-4 [thegoodscentscompany.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. tsfx.edu.au [tsfx.edu.au]
CAS number and molecular formula for (E)-oct-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-oct-5-en-2-ol is an unsaturated aliphatic alcohol with significance as a versatile building block in organic synthesis.[1] Its bifunctionality, characterized by a reactive carbon-carbon double bond and a nucleophilic hydroxyl group, allows for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications relevant to research and development.
Molecular Formula: C₈H₁₆O[2][3]
Physicochemical and Toxicological Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its application in experimental design and synthesis.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | [3] |
| Exact Mass | 128.120115130 Da | [3] |
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Complexity | 76.6 | [3] |
Toxicological Profile (General for Long-Chain Alcohols)
| Endpoint | Observation | Source |
| Acute Toxicity | Low | [4] |
| Repeat Dose Toxicity | High-dose effects may include minimal liver toxicity | [4] |
| Genetic Toxicity | No evidence of activity | [4] |
| Reproductive/Developmental Toxicity | No evidence of activity | [4] |
| Skin Sensitization | Not considered sensitizers | [4] |
| Irritation (C6-C11 alcohols) | Generally considered irritants | [4] |
| Aquatic Toxicity | Chronic toxicity increases with chain length up to C14 | [5] |
Synthesis of this compound
A primary synthetic route to this compound is the reduction of the corresponding α,β-unsaturated ketone, (E)-oct-5-en-2-one. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation, selectively reducing the carbonyl group while preserving the carbon-carbon double bond.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the precursor ketone to the final alcohol product.
Experimental Protocol: Reduction of (E)-oct-5-en-2-one
The following is a representative experimental protocol for the synthesis of this compound via the reduction of (E)-oct-5-en-2-one with lithium aluminum hydride.
Materials:
-
(E)-oct-5-en-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.05 eq.) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Substrate: A solution of (E)-oct-5-en-2-one (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: The resulting mixture is allowed to warm to room temperature and stirred until a white precipitate forms. The solid is removed by filtration and washed with diethyl ether.
-
Extraction: The combined organic phases are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in various organic syntheses. Its utility is primarily derived from the reactivity of its hydroxyl and alkenyl functional groups.
Experimental Workflow: Application in Synthesis
The following diagram illustrates a general experimental workflow where this compound can be utilized as a starting material for further chemical transformations.
Conclusion
This compound is a valuable chiral building block and synthetic intermediate. While specific data on its biological activity and signaling pathways are currently limited, its structural motifs are present in various natural products and biologically active molecules. Further research into the properties and applications of this compound could open new avenues in synthetic chemistry and drug discovery.
References
Spectroscopic data (NMR, IR, MS) for (E)-oct-5-en-2-ol characterization
Introduction
(E)-oct-5-en-2-ol is an unsaturated fatty alcohol with significance in various fields of chemical research, including the development of pharmaceuticals and flavor and fragrance compounds. Its specific stereochemistry, the (E) or trans configuration of the double bond, and the chiral center at the second carbon, imparts distinct physical and chemical properties. A thorough characterization of this molecule is paramount for its application and further research. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are presented to aid researchers in their analytical endeavors.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of spectroscopy and predictive models. These values serve as a robust guideline for the identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.45 - 5.35 | m | 2H | H-5, H-6 (vinylic) |
| ~3.80 | m | 1H | H-2 (CH-OH) |
| ~2.10 | m | 2H | H-4 (allylic) |
| ~2.00 | m | 2H | H-7 (allylic) |
| ~1.50 | m | 2H | H-3 |
| ~1.20 | d | 3H | H-1 (CH₃) |
| ~0.90 | t | 3H | H-8 (CH₃) |
¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR spectrum provides information on the different carbon environments.
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~132 | C-5 or C-6 |
| ~129 | C-5 or C-6 |
| ~68 | C-2 |
| ~35 | C-4 |
| ~34 | C-3 |
| ~25 | C-7 |
| ~23 | C-1 |
| ~14 | C-8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Alcohols typically show a strong, broad O-H stretching band. The C=C double bond in the trans configuration also has a characteristic absorption.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3020 | Medium | =C-H stretch (vinylic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1665 | Medium, Sharp | C=C stretch (alkene) |
| ~965 | Strong | =C-H bend (trans alkene) |
| ~1050 | Medium | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
| m/z Ratio | Possible Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 110 | [M - H₂O]⁺ |
| 85 | [M - C₃H₇]⁺ |
| 45 | [CH₃CHOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization : Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Analysis : The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of an organic compound.
Figure 1. General workflow for the spectroscopic analysis of this compound.
Figure 2. Detailed workflow for NMR spectroscopic analysis.
Figure 3. Workflows for IR and Mass Spectrometry analysis.
The comprehensive spectroscopic data presented, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the characterization of this compound. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers in obtaining and interpreting this critical analytical data. While the presented data is predictive, it is based on well-established spectroscopic principles and serves as a reliable reference for the identification and structural elucidation of this important unsaturated alcohol. Experimental verification of this data is encouraged for definitive characterization.
(E)-oct-5-en-2-ol: A Review of Its Chemical Identity and Synthetic Approaches
Introduction
(E)-oct-5-en-2-ol is an unsaturated fatty alcohol with the chemical formula C₈H₁₆O. Its structure consists of an eight-carbon chain with a hydroxyl group at the second carbon and a trans-configured double bond between the fifth and sixth carbons. This molecule is of interest to researchers in organic synthesis and drug development due to its potential as a chiral building block and its structural motifs present in various natural products. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthetic strategies, and the historical context of its study.
Chemical and Physical Properties
| Property | This compound (Computed) | (Z)-oct-5-en-2-ol (Experimental/Computed) |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol |
| CAS Number | 89122-05-4 | 55968-41-7 |
| Boiling Point | Not available | 189.3 °C at 760 mmHg |
| Melting Point | Not available | Not available |
| XLogP3 | 2.1 | 2.1 |
| Polar Surface Area | 20.2 Ų | 20.2 Ų |
Historical Context and Discovery
The specific discovery and first reported synthesis of this compound are not well-documented in readily accessible scientific literature. While the compound is listed in chemical databases and available from some commercial suppliers, a seminal publication detailing its initial preparation and characterization could not be identified through extensive searches. The study of unsaturated alcohols, in general, has a long history in organic chemistry, driven by their prevalence in nature and their utility as synthetic intermediates.
Synthetic Approaches
The synthesis of this compound, as a specific target, is not explicitly detailed in the surveyed literature. However, general and well-established methods for the stereoselective synthesis of allylic alcohols can be applied to its preparation. A plausible and commonly employed strategy involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde.
Proposed Experimental Protocol: Grignard Reaction with (E)-Hept-4-enal
A logical synthetic route to this compound would involve the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), with (E)-hept-4-enal. The general steps for this proposed synthesis are outlined below.
Materials:
-
(E)-Hept-4-enal
-
Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled.
-
Addition of Aldehyde: A solution of (E)-hept-4-enal in the anhydrous ether solvent is charged into the flask.
-
Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the aldehyde at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting aldehyde.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the Grignard reagent and protonate the resulting alkoxide.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layer is typically back-extracted with the ether solvent to maximize product recovery.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield pure this compound.
Characterization: The purified product would then be characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and stereochemistry.
Logical Workflow for the Proposed Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Furthermore, no studies detailing its biological activity have been identified. Its structural similarity to other biologically active unsaturated alcohols suggests that it could be a candidate for future investigation in areas such as pheromone research, fragrance chemistry, or as a precursor for the synthesis of more complex bioactive molecules.
Conclusion
This compound is a structurally defined unsaturated alcohol for which detailed experimental and historical data are scarce in the public domain. While its fundamental chemical properties can be estimated, a comprehensive understanding of its reactivity and biological function awaits further research. The synthetic pathway proposed herein, utilizing a Grignard reaction, represents a standard and reliable method for its preparation, which would enable future studies into its spectroscopic characterization and potential applications. As research in stereoselective synthesis and natural product chemistry continues to expand, it is plausible that more information regarding this compound will emerge, further elucidating its role and utility in the chemical sciences.
Biosynthesis of (E)-oct-5-en-2-ol: A Technical Guide for Researchers
Abstract
(E)-oct-5-en-2-ol is an unsaturated eight-carbon (C8) alcohol that contributes to the complex volatile profiles of various organisms, including fungi and plants. While the biosynthetic pathway of its well-studied isomer, 1-octen-3-ol, is extensively documented, the specific pathway leading to this compound has not been explicitly elucidated in the scientific literature. This technical guide presents a putative biosynthetic pathway for this compound, drawing analogies from the established mechanisms of C8 volatile production. This document provides a comprehensive overview of the proposed enzymatic reactions, quantitative data on related enzymes, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the biosynthesis of bioactive volatile organic compounds.
Introduction
Volatile organic compounds (VOCs) are a diverse group of low molecular weight carbon-based molecules that play crucial roles in chemical communication, defense mechanisms, and as flavor and aroma constituents in a wide array of organisms.[1][2] Among these, C8 volatiles are particularly significant in fungi, contributing to their characteristic "mushroom" aroma. The biosynthesis of these compounds typically involves the oxidative cleavage of polyunsaturated fatty acids.
This guide focuses on the biosynthesis of this compound. Due to the absence of direct research on its specific formation, we propose a putative pathway based on the well-established biosynthesis of 1-octen-3-ol from linoleic acid.[1] We hypothesize that this compound is synthesized from α-linolenic acid through a series of enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by a reduction step.
Proposed Biosynthetic Pathway of this compound
The proposed pathway for the biosynthesis of this compound is initiated from the polyunsaturated fatty acid, α-linolenic acid (C18:3). The pathway is hypothesized to proceed through the following three key enzymatic steps:
-
Oxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid by a lipoxygenase. LOX enzymes exhibit regioselectivity, inserting oxygen at different positions of the fatty acid backbone. For the formation of an octenol with a double bond at the 5th position, a 13-lipoxygenase would catalyze the formation of 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[3][4]
-
Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a hydroperoxide lyase. HPLs are cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[5] The cleavage of 13-HPOT by HPL would yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. In the context of C8 volatile formation, a different cleavage of a hydroperoxide precursor is necessary. If a hypothetical 12-hydroperoxide of a C18 fatty acid were formed, its cleavage could potentially lead to a C8 volatile. However, based on the known cleavage patterns, the formation of (E)-oct-5-en-2-one from a linolenic acid hydroperoxide is proposed.
-
Reduction to this compound: The final step involves the reduction of the keto group of the resulting octenone, (E)-oct-5-en-2-one, to a hydroxyl group, forming this compound. This reduction is likely catalyzed by an alcohol dehydrogenase or a similar reductase.
Below is a DOT script for the proposed signaling pathway.
Quantitative Data
The following table summarizes the kinetic parameters of lipoxygenase from the edible basidiomycete Agrocybe aegerita, which has been characterized with both linoleic and α-linolenic acid as substrates. This data provides insight into the enzyme's efficiency with the proposed precursor for this compound.
| Enzyme | Substrate | Km (µM) | Vmax (µM·min-1·mg-1) | kcat (s-1) | Source |
| Agrocybe aegerita Lipoxygenase (AaeLOX4) | Linoleic Acid | 295.5 | 16.5 | 103.9 | [3] |
| Agrocybe aegerita Lipoxygenase (AaeLOX4) | α-Linolenic Acid | 634.2 | 19.5 | 18.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.
Fungal Culture and Enzyme Extraction
-
Fungal Culture: Cultivate the fungus of interest (e.g., Aspergillus sp., Trichoderma sp.) on a suitable medium such as Potato Dextrose Agar (PDA) in headspace vials. Incubate at the optimal temperature for the species.
-
Mycelia Harvesting: After sufficient growth, harvest the mycelia by filtration.
-
Cell Lysis: Resuspend the mycelia in an appropriate extraction buffer (e.g., 50 mM phosphate buffer, pH 7.5). Lyse the cells using methods such as sonication or grinding with liquid nitrogen.
-
Centrifugation: Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the formation of conjugated dienes, a product of LOX activity.[3][6]
-
Substrate Preparation: Prepare a stock solution of α-linolenic acid. For the assay, create a substrate solution by adding α-linolenic acid to deionized water with a small amount of Tween 20 and NaOH to aid solubilization.[3]
-
Reaction Mixture: In a quartz cuvette, mix the enzyme extract with the assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Initiation of Reaction: Start the reaction by adding the α-linolenic acid substrate solution.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[6] The molar extinction coefficient for the hydroperoxide is 25,000 M-1cm-1.[3]
-
Calculation of Activity: One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.
Hydroperoxide Lyase (HPL) Activity Assay
This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved by HPL.[7][8]
-
Substrate Preparation: The substrate, 13-hydroperoxy-octadecatrienoic acid (13-HPOT), is prepared by incubating α-linolenic acid with a commercial lipoxygenase (e.g., from soybean). The product can be extracted and purified.
-
Reaction Mixture: Combine the enzyme extract with a suitable buffer (e.g., 0.1 M PBS).
-
Initiation of Reaction: Add the prepared 13-HPOT substrate to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 234 nm, indicating the cleavage of the conjugated diene system of the hydroperoxide.
-
Calculation of Activity: One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[8]
Analysis of Volatile Products by SPME-GC-MS
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for identifying and quantifying volatile compounds in the headspace of fungal cultures.[9][10][11]
-
Sample Preparation: Grow the fungal culture in a sealed headspace vial.
-
SPME: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.[11]
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Separation: The volatile compounds are separated on a GC column (e.g., a non-polar or medium-polar column).
-
Detection and Identification: The separated compounds are detected and identified by the mass spectrometer. Identification is based on the comparison of mass spectra with spectral libraries (e.g., NIST) and by comparing retention times with authentic standards.
-
Below is a DOT script for a typical experimental workflow.
Conclusion
While the direct biosynthetic pathway for this compound remains to be experimentally confirmed, the proposed pathway, analogous to that of 1-octen-3-ol, provides a strong theoretical framework for future research. This guide offers the necessary background, quantitative data, and detailed experimental protocols to enable researchers to investigate and potentially elucidate the precise enzymatic steps involved in the formation of this and other related C8 volatile compounds. The methodologies described herein are fundamental for advancing our understanding of fungal and plant secondary metabolism and may have applications in the biotechnological production of valuable flavor and aroma compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis | Semantic Scholar [semanticscholar.org]
- 3. A new lipoxygenase from the agaric fungus Agrocybe aegerita: Biochemical characterization and kinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. 2.5. HPL Activity Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (E)-oct-5-en-2-ol - Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-oct-5-en-2-ol is an unsaturated alcohol with the chemical formula C₈H₁₆O.[1] Its structure, containing both a hydroxyl group and a carbon-carbon double bond, makes it a potentially useful intermediate in organic synthesis. Due to the lack of comprehensive safety data, a conservative approach to handling and storage is essential to ensure the safety of laboratory personnel.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is primarily sourced from computational models and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 89122-05-4 | PubChem[1] |
| Appearance | Not specified (likely a liquid) | N/A |
| Water Solubility | 2143 mg/L @ 25 °C (estimated) | The Good Scents Company |
| Boiling Point | Not determined | N/A |
| Flash Point | Not determined | N/A |
| Density | Not determined | N/A |
Hazard Identification and Safety Precautions
While specific GHS hazard classifications for this compound are not available, based on its structure as an unsaturated alcohol, it should be treated as a flammable liquid and a potential eye, skin, and respiratory irritant .
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider an apron or chemical-resistant suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |
General Handling Precautions
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Take precautionary measures against static discharge.[2]
-
Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[3]
Storage Guidelines
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is 2-8°C. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. |
| Ignition Sources | Ensure storage area is free from ignition sources.[5] |
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: As a flammable liquid, vapors may form explosive mixtures with air. Vapors are likely heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General laboratory workflow for this compound.
Logical Relationship for Safe Storage
The following diagram outlines the key considerations for the safe storage of this compound.
Caption: Key considerations for safe storage.
Disposal Considerations
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
This guide provides a framework for the safe handling and storage of this compound. It is the responsibility of the user to supplement this information with a thorough risk assessment and to adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eglibrary.org [eglibrary.org]
- 4. infinitwebs.fashion.blog [infinitwebs.fashion.blog]
- 5. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
Methodological & Application
Synthetic Routes for the Preparation of (E)-oct-5-en-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct synthetic routes for the preparation of (E)-oct-5-en-2-ol, a valuable chiral building block in organic synthesis. The protocols are based on established chemical transformations and are intended to provide researchers with reliable methods for obtaining this compound.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes described in this document.
| Route Number | Synthetic Method | Starting Materials | Key Reagents | Reported Yield (%) |
| 1 | Grignard Reaction | (E)-4-Heptenal, Methylmagnesium Bromide | - | 83 (analogous Z-isomer) |
| 2 | Carbonyl Reduction | (E)-Oct-5-en-2-one | Sodium Borohydride (NaBH₄) | High (not specified) |
Synthetic Route 1: Grignard Reaction of (E)-4-Heptenal
This route involves the nucleophilic addition of a methyl group to the aldehyde functionality of (E)-4-heptenal using a Grignard reagent. This method is a classic and reliable way to form carbon-carbon bonds and introduce a secondary alcohol.
Experimental Protocol
Materials:
-
(E)-4-Heptenal
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of (E)-4-heptenal (1.0 eq) in anhydrous diethyl ether (50 mL). The flask is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Synthetic Route 2: Reduction of (E)-Oct-5-en-2-one
This method utilizes the reduction of a ketone, (E)-oct-5-en-2-one, to the corresponding secondary alcohol using a mild reducing agent, sodium borohydride. This is a common and efficient method for the synthesis of alcohols from carbonyl compounds.
Experimental Protocol
Materials:
-
(E)-Oct-5-en-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (E)-oct-5-en-2-one (1.0 eq) in methanol (100 mL). The flask is cooled to 0 °C in an ice bath.
-
Reducing Agent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the starting ketone has been completely consumed.
-
Quenching: The reaction is quenched by the slow addition of deionized water (50 mL) at 0 °C.
-
Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Synthetic Pathway Diagrams
Caption: Route 1: Grignard Reaction
Caption: Route 2: Carbonyl Reduction
Application Notes and Protocols for the Purification of (E)-oct-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory protocols for the purification of (E)-oct-5-en-2-ol, a secondary allylic alcohol. The primary method described is flash column chromatography, a standard technique for the purification of moderately polar organic compounds. The protocol assumes the starting material is a crude reaction mixture from the synthesis of this compound via the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde.
Experimental Overview
The purification of this compound from a crude reaction mixture typically involves the following key steps:
-
Work-up and Extraction: Neutralization of the reaction mixture and extraction of the crude product into an organic solvent.
-
Drying and Concentration: Removal of residual water and solvent from the crude product.
-
Flash Column Chromatography: Separation of the desired product from impurities based on polarity.
-
Purity Analysis: Assessment of the purity of the isolated product, typically by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Grignard Reaction
This protocol describes a plausible synthetic route to generate the crude product for purification.
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
(E)-Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to (E)-Crotonaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve (E)-crotonaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the (E)-crotonaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 5 °C during the addition to favor 1,2-addition over 1,4-addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue adding the ammonium chloride solution until the vigorous reaction ceases and two distinct layers are formed.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
Procedure:
-
TLC Analysis of Crude Product and Solvent System Selection:
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
The target is to achieve a good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Visualize the TLC plate under a UV lamp (to see UV-active impurities like remaining crotonaldehyde) and then by staining with potassium permanganate or p-anisaldehyde stain to visualize the alcohol product. Allylic alcohols often give a distinct color with p-anisaldehyde stain.
-
-
Column Preparation:
-
Select an appropriately sized chromatography column based on the amount of crude product (a general rule is to use 40-100 g of silica gel per gram of crude material).
-
Pack the column with silica gel as a slurry in the chosen eluent (the low polarity solvent mixture determined by TLC).
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the proportion of ethyl acetate) to elute the more polar compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Note that these values are estimates based on typical outcomes for similar reactions and may vary depending on specific experimental conditions.
| Parameter | Value |
| Synthesis | |
| Theoretical Yield | Based on 1.0 eq of (E)-crotonaldehyde |
| Expected Crude Yield | 80-95% |
| Ratio of 1,2- to 1,4-addition | ~9:1 (favoring 1,2-addition at low temp.) |
| Purification | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | 10-30% Ethyl Acetate in Hexanes (isocratic or gradient) |
| TLC Analysis | |
| Rf of this compound | ~0.3 in 20% Ethyl Acetate/Hexanes |
| Rf of 3-methylheptan-2-one (1,4-adduct) | ~0.5 in 20% Ethyl Acetate/Hexanes |
| Final Product | |
| Isolated Yield of Pure Product | 60-75% (based on (E)-crotonaldehyde) |
| Purity (by GC-MS) | >98% |
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction pathways of the Grignard addition to (E)-crotonaldehyde.
Application Notes and Protocols for the Quantification of (E)-oct-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-oct-5-en-2-ol is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and potentially as a biomarker in biological systems. Accurate and precise quantification of this analyte in diverse sample matrices is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most powerful and widely used analytical techniques for this purpose. The following sections detail sample preparation, instrumental analysis, and method validation, offering a comprehensive guide for researchers.
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for the quantification of this compound using the described GC-MS and LC-MS methods. These values are indicative and should be established for each specific application and laboratory.
Table 1: GC-MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: LC-MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Fluids (e.g., Plasma, Urine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile compounds like this compound in complex biological matrices.
1. Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
Vortex the sample to ensure homogeneity.
-
In a 10 mL headspace vial, add 1 mL of the biological sample.
-
Add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample, such as 2-octanol, at a concentration of 1 µg/mL).
-
Add 0.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace ("salting-out" effect).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Vortex the vial for 30 seconds.
2. HS-SPME Procedure:
-
Place the sealed vial in a heated autosampler tray or a heating block set at 60°C.
-
Equilibrate the sample for 15 minutes to allow the analyte to partition into the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C for extraction.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 45, 57, 70, 85, 113) and the internal standard.
-
4. Quantification:
-
Construct a calibration curve by analyzing standard solutions of this compound in a blank matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 0.5 to 100 ng/mL.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Aqueous Samples (e.g., Environmental Water, Cell Culture Media) using Liquid-Liquid Extraction (LLE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and specific, making it suitable for trace-level quantification.
1. Sample Preparation:
-
To 5 mL of the aqueous sample in a 15 mL centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte at 100 ng/mL).
-
Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Quantification:
-
Prepare a calibration curve by spiking known amounts of this compound into the blank sample matrix and subjecting them to the same LLE procedure.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
Application Note: Analysis of (E)-oct-5-en-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-oct-5-en-2-ol is an unsaturated alcohol that may be of interest in various fields, including flavor and fragrance analysis, pheromone research, and as a potential biomarker or synthetic intermediate. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and expected data.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction technique may be necessary.
a) "Dilute and Shoot" for Simple Matrices:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with a suitable volatile solvent such as hexane, dichloromethane, or ethyl acetate to a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
b) Liquid-Liquid Extraction (LLE) for Aqueous Matrices:
-
To an appropriate volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the organic layer to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.
c) Solid-Phase Microextraction (SPME) for Volatile Analysis:
-
Place the liquid or solid sample into a headspace vial.
-
Heat the vial to a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period to adsorb the analytes.
-
Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes onto the column.
2. GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Oven Program | Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent peak) |
Data Presentation
Predicted Quantitative Data for this compound
The following table summarizes the expected retention time and key mass spectral fragments for this compound based on the analysis of similar compounds and general fragmentation patterns of unsaturated alcohols. The molecular weight of this compound is 128.21 g/mol .
| Analyte | Predicted Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Predicted Fragmentation Pathway |
| This compound | 8-12 | 128 (likely weak or absent) | 110, 95, 85, 71, 55, 45, 43 | [M-H₂O]⁺ (dehydration), [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺, α-cleavage, allylic cleavage |
Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.[3][4][5] The most prominent peaks are typically due to fragmentation.
Mandatory Visualization
References
Application of (E)-oct-5-en-2-ol in Pheromone and Semiochemical Research: A Review of Available Data
Initial Assessment: Following a comprehensive literature search, no specific studies detailing the application of (E)-oct-5-en-2-ol as a pheromone or semiochemical in insects were identified. The available information is limited to its chemical properties.
Alternative Compound Analysis: Due to the lack of data on the requested compound, this document presents detailed Application Notes and Protocols for a structurally related and well-researched semiochemical, (E)-2-octenyl acetate . This compound serves as an illustrative example of the methodologies and data presentation typically employed in pheromone and semiochemical research. (E)-2-octenyl acetate has been identified as a key component of the male-produced sex pheromone of the Bagrada hilaris bug.[1][2]
Application Notes: (E)-2-Octenyl Acetate as a Pheromone of Bagrada hilaris
(Illustrative Example)
Introduction
(E)-2-octenyl acetate is a volatile organic compound identified as the major component of the male-produced aggregation-sex pheromone of the painted bug, Bagrada hilaris (Hemiptera: Pentatomidae), a significant pest of brassicaceous crops.[1][2] Research has demonstrated its potential for use in monitoring and management strategies for this invasive species. This document outlines the applications of (E)-2-octenyl acetate in semiochemical research, including its role in insect behavior and protocols for its study.
Biological Activity
(E)-2-octenyl acetate functions as a pheromone that mediates intraspecific communication in B. hilaris. Laboratory and field studies have demonstrated the following activities:
-
Attraction of Females and Nymphs: Olfactometer bioassays have shown that females and nymphs are significantly attracted to (E)-2-octenyl acetate.[1][2]
-
Antennal Response: Electroantennography (EAG) has confirmed that the antennae of B. hilaris females, males, and nymphs are responsive to this compound, indicating the presence of specific olfactory receptors.[1][2]
-
Field Trapping: Field trials have demonstrated that traps baited with (E)-2-octenyl acetate can capture B. hilaris, suggesting its utility in pest monitoring programs.[1][2]
Data Presentation
| Dose (µg) | Mean EAG Response (mV) ± SE (Females) | Mean EAG Response (mV) ± SE (Males) | Mean EAG Response (mV) ± SE (Nymphs) |
| 0.1 | 0.25 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 |
| 1 | 0.68 ± 0.09 | 0.45 ± 0.07 | 0.38 ± 0.06 |
| 10 | 1.25 ± 0.15 | 0.89 ± 0.11 | 0.72 ± 0.09 |
| 100 | 1.89 ± 0.21 | 1.35 ± 0.18 | 1.10 ± 0.14 |
Data are hypothetical and presented for illustrative purposes based on typical EAG results.
| Treatment Arm | Control Arm (Solvent) | % Responding Insects (Females) | % Responding Insects (Nymphs) |
| (E)-2-octenyl acetate (10 µg) | Hexane | 72% | 65% |
| Hexane | Hexane | 51% | 48% |
Data are hypothetical and presented for illustrative purposes based on typical olfactometer results.
| Lure Loading (mg) | Mean Trap Catch / Week ± SE |
| 0 (Control) | 2.5 ± 0.8 |
| 2 | 5.8 ± 1.2 |
| 5 | 15.2 ± 2.5 |
| 10 | 25.6 ± 3.1 |
Data are hypothetical and presented for illustrative purposes based on typical field trapping results.[1][2]
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol describes the measurement of antennal responses of B. hilaris to (E)-2-octenyl acetate.
Workflow Diagram:
Caption: Workflow for Electroantennogram (EAG) recording.
Methodology:
-
Insect Preparation: An adult B. hilaris is immobilized, and one antenna is excised at the base. The antenna is mounted between two glass capillary electrodes filled with a saline solution.
-
Stimulus Preparation: A solution of (E)-2-octenyl acetate in hexane is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.
-
Stimulus Delivery: A purified and humidified air stream is continuously passed over the antennal preparation. A puff of air (stimulus) is passed through the odor-laden pipette and directed at the antenna.
-
Data Acquisition: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.
-
Controls: A solvent-only control (hexane) is used to establish a baseline response.
Y-Tube Olfactometer Bioassay Protocol
This protocol assesses the behavioral response of B. hilaris to (E)-2-octenyl acetate.
Workflow Diagram:
Caption: Y-Tube olfactometer experimental workflow.
Methodology:
-
Apparatus: A glass Y-tube olfactometer is used. Purified and humidified air is passed through both arms of the 'Y' at a constant flow rate.
-
Odor Source: The test odorant ((E)-2-octenyl acetate in hexane on filter paper) is placed in one arm, and the control (hexane on filter paper) is placed in the other.
-
Bioassay: A single B. hilaris individual is introduced at the base of the Y-tube. The insect is given a set amount of time to make a choice by moving a certain distance into one of the arms.
-
Data Collection: The first choice of the insect and the time taken to make the choice are recorded. The olfactometer is cleaned and the position of the treatment and control arms are switched between replicates to avoid positional bias.
-
Statistical Analysis: The number of insects choosing the treatment versus the control arm is analyzed using a chi-square test.
Field Trapping Protocol
This protocol details the methodology for assessing the attractiveness of (E)-2-octenyl acetate to B. hilaris in an agricultural setting.
Logical Relationship Diagram:
Caption: Logical flow of a field trapping experiment.
Methodology:
-
Trap Design: Commercially available sticky traps or custom-designed traps are used.
-
Lure Preparation: (E)-2-octenyl acetate is loaded onto a controlled-release dispenser (e.g., a rubber septum) at various concentrations. Control lures contain only the solvent.
-
Experimental Design: Traps are deployed in a randomized complete block design within the target crop field to minimize spatial effects. A minimum distance is maintained between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of B. hilaris individuals (males, females, and nymphs) is counted and recorded.
-
Trap Maintenance: Lures are replaced at specified intervals based on their release profile, and traps are replaced or cleaned as needed.
-
Statistical Analysis: The mean number of insects captured per trap per collection interval is calculated for each treatment. The data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test to compare the different lure dosages.[1][2]
References
Field Application of (E)-oct-5-en-2-ol in Pest Management: A Review of Current Knowledge
Initial research into the application of (E)-oct-5-en-2-ol as a semiochemical for pest management has yet to yield specific, field-tested protocols for its use as a standalone attractant. While structurally related compounds have shown activity in attracting or repelling certain insect species, direct evidence supporting the efficacy of this compound in field trapping and pest control remains limited in publicly available scientific literature. This document summarizes the current state of knowledge, including data on related compounds and general methodologies for the evaluation of semiochemicals, to guide future research in this area.
Summary of Quantitative Data on Related Compounds
Comprehensive field data for this compound is not currently available. However, studies on analogous compounds provide context for potential application strategies. The following table summarizes findings for structurally similar semiochemicals.
| Compound | Target Pest(s) | Application Rate/Dose | Dispenser Type | Trap Type | Efficacy/Observations |
| Fuscumol ((E)-6,10-dimethyl-5,9-undecadien-2-ol) and its acetate | Various species of Cerambycidae (longhorn beetles) | Not specified in available abstracts | Not specified in available abstracts | Panel traps | Attracts multiple cerambycid species. Can be used in blends with other pheromones. |
| (E)-2-Octenyl acetate | Bagrada hilaris (Bagrada bug) | 5 mg and 10 mg | Polyethylene tubes | Not specified | Attracted females and nymphs in field trap bioassays. 2 mg dose showed no captures. |
| 7-Octen-2-ol | Aedes albopictus | Not specified | Not specified | Mosquito Magnet-X (MMX) suction traps | Significantly depressed trap catches when used with CO2.[1][2] |
Experimental Protocols
While specific field protocols for this compound are not established, the following general methodologies are standard for evaluating the behavioral activity of insect semiochemicals.
Electroantennography (EAG) Bioassay Protocol
This laboratory-based technique is a crucial first step to determine if an insect's antenna can detect a specific volatile compound.
Objective: To measure the electrical response of an insect antenna to this compound.
Materials:
-
Live insects (target species)
-
Dissecting microscope
-
Micromanipulators
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Glass capillary electrodes
-
Ag/AgCl wires
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Electrode pulling device
-
Saline solution (e.g., Ringer's solution)
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper strips
-
Air stimulus controller/olfactometer
-
Amplifier and data acquisition system
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.
-
Immobilize the insect and carefully excise an antenna.
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Mount the antenna between the two glass capillary electrodes filled with saline solution, ensuring good electrical contact.
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Deliver a purified and humidified continuous air stream over the antenna.
-
Introduce the filter paper with the test compound into the air stream for a short duration (e.g., 0.5 seconds).
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Record the resulting depolarization of the antennal membrane (the EAG response).
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Use a solvent-only control and a standard reference compound to normalize the responses.
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Test a range of concentrations to generate a dose-response curve.
Olfactometer Bioassay Protocol
This laboratory experiment assesses the behavioral response (attraction or repulsion) of an insect to a volatile compound.
Objective: To determine if this compound is attractive or repellent to the target insect species.
Materials:
-
Y-tube or multi-arm olfactometer
-
Airflow meter and controller
-
Charcoal-filtered and humidified air source
-
This compound
-
Solvent
-
Dispenser (e.g., filter paper, rubber septum)
-
Live insects
Procedure:
-
Set up the olfactometer in a controlled environment with uniform lighting and temperature, minimizing visual cues.
-
Introduce a controlled, clean, and humidified airflow through each arm of the olfactometer.
-
Apply the test substance (this compound on a dispenser) to the airflow in one arm (treatment arm).
-
Apply the solvent-only control to the other arm (control arm).
-
Introduce a single insect at the downwind end of the olfactometer.
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Observe the insect's behavior, recording the time spent in each arm and the first choice of arm.
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An insect is considered to have made a choice when it crosses a defined line in one of the arms.
-
After each trial, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.
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Test a sufficient number of insects to allow for statistical analysis of the preference data.
Field Trapping Protocol (General Framework)
Once laboratory assays indicate a positive behavioral response, field trials are necessary to evaluate the efficacy of the compound under natural conditions.
Objective: To assess the effectiveness of this compound as a lure for trapping target pests in the field.
Materials:
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Insect traps appropriate for the target species (e.g., panel traps, funnel traps, sticky traps)
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Dispensers for the lure (e.g., rubber septa, polyethylene vials, membrane dispensers)
-
This compound
-
Control lures (solvent only)
-
Randomized block experimental design layout for the field site
-
Data collection sheets or electronic devices
Procedure:
-
Select a suitable field site with a known population of the target pest.
-
Determine the experimental layout, typically a randomized complete block design, to minimize the effects of environmental variability.
-
Load dispensers with a known concentration and volume of this compound. The release rate of the dispenser should be characterized if possible.
-
Deploy traps at a predetermined height and spacing, according to the biology of the target insect.
-
Bait traps with either the this compound lure or a control lure.
-
Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured.
-
Rotate the treatments (lures) among the trap locations at each collection interval to minimize positional effects.
-
Continue the trial for a duration relevant to the pest's activity period.
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in trap catch between the baited and control traps.
Signaling Pathways and Experimental Workflows
As there is no established role for this compound as an insect attractant, the specific signaling pathways involved in its perception are unknown. The following diagrams illustrate the general workflows for evaluating a candidate semiochemical.
Disclaimer: The information provided is based on currently available scientific literature. The lack of specific data for this compound necessitates that the provided protocols be considered as general guidelines for research purposes. Any field application should be preceded by rigorous laboratory and small-scale field testing to determine the actual efficacy and optimal application parameters for the target pest species.
References
Enantioselective Synthesis of (E)-oct-5-en-2-ol Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the stereoisomers of (E)-oct-5-en-2-ol. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry and for stereochemical studies, as different stereoisomers of a molecule often exhibit distinct biological activities. This compound, a chiral secondary allylic alcohol, serves as a valuable building block in organic synthesis.
Two primary strategies for obtaining the (2R,5E) and (2S,5E) enantiomers are presented:
-
Stereoselective Biocatalytic Reduction of a Prochiral Ketone: This approach utilizes a whole-cell biocatalyst to directly reduce the corresponding prochiral ketone, (E)-oct-5-en-2-one, to a specific enantiomer of the desired alcohol with high enantioselectivity.
-
Lipase-Catalyzed Kinetic Resolution of Racemic Alcohol: This method involves the enzymatic acylation of a racemic mixture of this compound, where one enantiomer reacts preferentially, allowing for the separation of the acylated product and the unreacted alcohol. A variation, dynamic kinetic resolution, is also discussed, which can theoretically yield 100% of the desired acylated enantiomer.
Data Presentation
The following tables summarize the expected outcomes for the described protocols based on literature for similar substrates.
Table 1: Expected Enantioselectivity and Yield for Biocatalytic Reduction of (E)-oct-5-en-2-one
| Catalyst | Target Enantiomer | Expected Enantiomeric Excess (ee) | Expected Yield |
| Candida chilensis (whole cells) | (R)-(E)-oct-5-en-2-ol | >95% | >80%[1][2] |
Table 2: Expected Enantioselectivity and Conversion for Lipase-Catalyzed Kinetic Resolution of (±)-(E)-oct-5-en-2-ol
| Lipase | Acyl Donor | Resolved Product | Expected Enantiomeric Excess (ee) | Expected Conversion |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | (R)-acetate & (S)-alcohol | >99% (for acetate) | ~50% |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | (R)-acetate & (S)-alcohol | >99% (for acetate) | ~50% |
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield (E)-oct-5-en-2-ol synthesis
Welcome to the technical support center for the synthesis of (E)-oct-5-en-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions for high-yield synthesis and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Grignard Reaction: The reaction of an organometallic reagent, such as methylmagnesium bromide, with (E)-hex-3-enal.
-
Reduction of (E)-oct-5-en-2-one: Typically a 1,2-reduction of the corresponding α,β-unsaturated ketone. The Luche reduction is a highly effective method for this transformation.[1][2]
-
Wittig Reaction: The reaction of an aldehyde, such as propanal, with a suitable phosphorus ylide.
Q2: How can I improve the (E)-selectivity in the synthesis of oct-5-en-2-ol?
A2: Achieving high (E)-selectivity is crucial. For Wittig reactions, using a stabilized ylide generally favors the formation of the (E)-alkene. The choice of solvent and additives can also influence the stereochemical outcome.
Q3: What are the key challenges in synthesizing this compound?
A3: Researchers may encounter several challenges, including:
-
Low Yield: Often due to side reactions or incomplete conversion.
-
Poor Stereoselectivity: Formation of the (Z)-isomer as a significant byproduct.
-
Side Product Formation: Such as 1,4-addition products in Grignard and reduction reactions, or self-condensation of starting materials.
-
Purification Difficulties: Separating the desired product from starting materials, byproducts, and stereoisomers.
Troubleshooting Guides
Grignard Reaction Route
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate. |
| Side Reactions (1,4-addition) | Perform the reaction at low temperatures (e.g., -78 °C) to favor 1,2-addition. The use of cerium(III) chloride can also enhance 1,2-selectivity. |
| Side Reactions (Enolization) | Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignar reagent and minimize its action as a base. |
| Wurtz Coupling | Ensure a slow addition of the alkyl halide during the Grignard reagent formation to minimize coupling side products. |
Problem: Formation of significant amounts of the 1,4-addition byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Reaction Temperature Too High | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the Grignard reagent. |
| "Soft" Grignard Reagent | The use of copper(I) salts can favor 1,4-addition. Avoid copper contamination if 1,2-addition is desired. Conversely, for other applications, Cu(I) can be used to promote 1,4-addition. |
Reduction of (E)-oct-5-en-2-one Route (Luche Reduction)
Problem: Incomplete reduction or low yield of the allylic alcohol.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Sodium Borohydride | Use freshly opened or properly stored sodium borohydride. |
| Insufficient Cerium(III) Chloride | Ensure the cerium(III) chloride heptahydrate is of good quality and used in the correct stoichiometric amount (typically 1 equivalent).[1] |
| Reaction Time Too Short | While Luche reductions are often rapid, monitor the reaction by TLC to ensure completion.[3] |
Problem: Formation of the saturated alcohol (octan-2-ol).
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Reagent Stoichiometry | Use a slight excess of the enone relative to the reducing agent to avoid over-reduction. |
| Reaction Conditions Too Harsh | The Luche reduction is generally selective for the 1,2-reduction of enones. If saturation is observed, verify the reagents and conditions. Standard NaBH4 reduction without CeCl3 is more likely to cause this issue. |
Wittig Reaction Route
Problem: Low yield of the alkene.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Ylide Formation | Ensure a strong enough base (e.g., n-butyllithium, sodium hydride) is used to fully deprotonate the phosphonium salt. The reaction should be carried out under anhydrous and inert conditions. |
| Side Reactions of the Ylide | Ylides are strong bases and can be sensitive to air and moisture. Handle them under an inert atmosphere. |
| Steric Hindrance | If using a sterically hindered aldehyde or ylide, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive phosphonate in a Horner-Wadsworth-Emmons reaction. |
Problem: Poor (E)-selectivity.
| Possible Cause | Troubleshooting Suggestion |
| Nature of the Ylide | Use a stabilized ylide (containing an electron-withdrawing group) to favor the formation of the (E)-alkene. Non-stabilized ylides typically favor the (Z)-alkene. |
| Reaction Conditions | The presence of lithium salts can decrease (E)-selectivity. "Salt-free" ylides can be prepared to improve selectivity. The choice of solvent can also play a role; polar aprotic solvents can sometimes favor the (E)-isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
(E)-hex-3-enal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add (E)-hex-3-enal dissolved in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Luche Reduction
This protocol is adapted from the general procedure for Luche reductions.[1][2]
Materials:
-
(E)-oct-5-en-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (E)-oct-5-en-2-one and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Effervescence will be observed.
-
Stir the reaction mixture at 0 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | (E)-hex-3-enal, MeMgBr | 60-80% | Readily available starting materials. | Prone to 1,4-addition; requires strictly anhydrous conditions. |
| Luche Reduction | (E)-oct-5-en-2-one, NaBH₄, CeCl₃ | 85-95% | High 1,2-selectivity; mild reaction conditions.[2] | Requires synthesis of the starting enone. |
| Wittig Reaction | Propanal, suitable phosphonium ylide | 50-70% | Good control over double bond position. | Can produce a mixture of (E) and (Z) isomers; stoichiometric phosphine oxide byproduct. |
Visualizations
Experimental Workflow: Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic: Low Yield in Grignard Reaction
Caption: Troubleshooting logic for low yields in Grignard synthesis.
References
Troubleshooting common issues in the purification of (E)-oct-5-en-2-ol
Welcome to the technical support center for the purification of (E)-oct-5-en-2-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this unsaturated secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity. For small-scale purifications and for separating isomers, flash chromatography is often preferred. For larger quantities where the main impurities are starting materials or solvents, fractional distillation can be effective.
Q2: What are the key challenges in purifying this compound?
A2: The main challenges include:
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Separation from its (Z)-isomer: The geometric isomers (E)- and (Z)-oct-5-en-2-ol often have very similar physical properties, making their separation difficult by distillation alone.
-
Resolution of enantiomers: this compound is a chiral molecule and may be synthesized as a racemic mixture. Separating the (R)- and (S)-enantiomers requires specialized chiral chromatography techniques.
-
Removal of structurally similar impurities: Side-products from the synthesis, such as other octenol isomers or unreacted starting materials, can be challenging to remove.
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Thermal instability: Like many unsaturated alcohols, this compound may be susceptible to decomposition or isomerization at elevated temperatures, which is a consideration for distillation.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of the product.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Incomplete separation of (E)- and (Z)-isomers by flash chromatography.
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Poor column packing.
-
Overloading the column.
Solutions:
-
Optimize the eluent: A common starting point for flash chromatography of moderately polar compounds like octenols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). A low percentage of the polar solvent is typically used. Systematically varying the solvent ratio can improve separation.
-
Improve column packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
-
Reduce sample load: Overloading the column leads to broad peaks and poor resolution. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
Issue 2: Low yield after fractional distillation.
Possible Causes:
-
Decomposition of the product at high temperatures.
-
Inefficient fractionation.
-
Loss of volatile product during distillation.
Solutions:
-
Use reduced pressure: Distillation under vacuum lowers the boiling point of the compound, minimizing the risk of thermal decomposition.
-
Use a fractionating column: A Vigreux or packed column increases the number of theoretical plates, leading to better separation of components with close boiling points.
-
Ensure a good vacuum seal: Leaks in the distillation apparatus will lead to a higher boiling point and potential loss of product.
-
Proper insulation: Insulating the distillation column can help maintain the temperature gradient required for efficient fractionation.
Issue 3: Presence of unexpected impurities in the final product upon GC-MS analysis.
Possible Causes:
-
Incomplete reaction during synthesis.
-
Formation of side-products.
-
Contamination from solvents or glassware.
Solutions:
-
Identify the impurities: Use the mass spectrum of each impurity peak from the GC-MS analysis to identify its structure. Common impurities in a Grignard synthesis of this compound could include unreacted aldehyde or Grignard reagent, and byproducts from side reactions.
-
Optimize the reaction conditions: If significant amounts of starting materials are present, consider increasing the reaction time or using a different stoichiometry of reagents.
-
Choose an appropriate purification strategy: Once the impurities are identified, select a purification method that will effectively separate them. For example, an acidic wash might remove basic impurities, while a specific adsorbent in chromatography could target polar byproducts.
-
Use high-purity solvents and clean glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned and dried to prevent contamination.
Data Presentation
| Purification Technique | Scale | Resolution of Isomers | Throughput | Key Considerations |
| Flash Chromatography | mg to g | Good to Excellent | Low to Medium | Requires solvent optimization; good for complex mixtures. |
| Fractional Distillation | g to kg | Poor to Good | High | Requires significant boiling point differences; risk of thermal degradation. |
| Preparative HPLC | µg to mg | Excellent | Low | High resolution, especially for chiral separations; expensive. |
| Crystallization | g to kg | Variable | High | Only applicable if the compound is a solid at room temperature or forms a suitable crystalline derivative. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin the separation.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Protocol 2: General Procedure for Fractional Distillation under Reduced Pressure
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and heating the flask in a heating mantle.
-
Gradually reduce the pressure using a vacuum pump.
-
Observe the condensation ring rising up the fractionating column.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
-
-
Analysis:
-
Analyze the collected fraction for purity using GC-MS or NMR.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography issues.
Identification and removal of impurities from synthetic (E)-oct-5-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (E)-oct-5-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is a secondary allylic alcohol. Common synthetic strategies to produce such compounds, including this compound, involve:
-
Grignard Reaction: The reaction of an organometallic Grignard reagent with an appropriate aldehyde. For this compound, this could involve the reaction of a four-carbon Grignard reagent with an α,β-unsaturated aldehyde like crotonaldehyde, or the reaction of allylmagnesium bromide with butanal.[1][2][3]
-
Wittig Reaction: This reaction converts a ketone or aldehyde into an alkene.[4][5][6][7] To synthesize this compound, a Wittig reagent would react with a suitable carbonyl compound to form the carbon-carbon double bond with the desired (E) stereochemistry. Stabilized Wittig reagents generally favor the formation of (E)-alkenes.[5][6]
-
Reduction of an Enone: The selective reduction of the carbonyl group of an α,β-unsaturated ketone ((E)-oct-5-en-2-one) can yield the desired allylic alcohol. Sodium borohydride (NaBH4) is a common reagent for this transformation, as it typically does not reduce the carbon-carbon double bond.[8][9][10][11]
Q2: What are the most common impurities I might encounter in my synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen:
-
Grignard Reaction:
-
Unreacted starting materials: Butanal or crotonaldehyde.
-
Side products: Reaction of the Grignard reagent with any trace amounts of water will produce the corresponding alkane.
-
(Z)-isomer: Depending on the reaction conditions and substrates, the (Z)-isomer of oct-5-en-2-ol may be formed.[12]
-
-
Wittig Reaction:
-
Triphenylphosphine oxide (TPPO): This is a major byproduct of the Wittig reaction and can be challenging to remove due to its physical properties.
-
(Z)-isomer: The stereoselectivity of the Wittig reaction is not always 100%, leading to the formation of the (Z)-isomer. The ratio of E to Z isomers can be influenced by the stability of the ylide and the reaction conditions.[5][6]
-
Unreacted starting materials: The aldehyde or ketone and the phosphonium salt.
-
-
Reduction of (E)-oct-5-en-2-one:
-
Saturated alcohol: Over-reduction can lead to the formation of octan-2-ol.
-
Unreacted starting material: Incomplete reaction will leave (E)-oct-5-en-2-one in the product mixture.
-
Q3: How can I identify the impurities in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying volatile compounds like this compound and its potential impurities.[13] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, which can be compared to spectral libraries for identification. The retention times in the chromatogram can also help distinguish between isomers.
Troubleshooting Guides
Issue 1: Low yield of this compound in a Grignard Reaction.
| Possible Cause | Troubleshooting Step |
| Presence of water in reagents or glassware. | Ensure all glassware is thoroughly dried (e.g., oven-dried) and all solvents and reagents are anhydrous. Grignard reagents are highly reactive with water. |
| Impure magnesium. | Use high-purity magnesium turnings and consider activating them (e.g., with a crystal of iodine) before the reaction. |
| Incorrect reaction temperature. | Maintain the recommended temperature for the specific Grignard reaction. Some reactions require cooling to prevent side reactions. |
| Slow addition of reagents. | Add the alkyl halide to the magnesium at a rate that maintains a gentle reflux. Add the aldehyde to the Grignard reagent dropwise to control the exothermic reaction. |
Issue 2: Poor (E)/(Z) selectivity in a Wittig Reaction.
| Possible Cause | Troubleshooting Step |
| Nature of the Wittig reagent. | Unstabilized ylides tend to give the (Z)-alkene, while stabilized ylides (containing electron-withdrawing groups) favor the (E)-alkene.[5][6] For (E) selectivity, ensure you are using a stabilized ylide if the reaction design permits. |
| Presence of lithium salts. | Lithium salts can affect the stereochemical outcome. Using sodium- or potassium-based bases for ylide generation can improve (Z) selectivity in some cases, which may be relevant if the desired product is the (Z)-isomer. For (E) selectivity, the Schlosser modification, which involves the use of phenyllithium at low temperatures, can be employed to convert the intermediate that leads to the Z-alkene to the one that forms the E-alkene.[5] |
| Reaction temperature. | The temperature can influence the ratio of isomers. It is advisable to follow established protocols for the specific Wittig reaction being performed. |
Issue 3: Difficulty in removing triphenylphosphine oxide (TPPO) after a Wittig Reaction.
| Possible Cause | Troubleshooting Step |
| High solubility of TPPO in the workup solvent. | Precipitation: TPPO is less soluble in nonpolar solvents like hexane or diethyl ether. After the reaction, concentrating the reaction mixture and triturating with a nonpolar solvent can cause the TPPO to precipitate, allowing for its removal by filtration. |
| Chromatography: Column chromatography is a common method for separating TPPO from the desired product. A silica gel column with a gradient elution of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Instrument Setup:
-
Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the compound.
-
The fragmentation pattern of octane derivatives often shows a series of peaks separated by 14 mass units (CH2 groups).[14] The molecular ion peak (M+) may or may not be visible.
-
Protocol 2: Purification of this compound by Fractional Distillation
Fractional distillation can be used to separate this compound from impurities with significantly different boiling points.[15]
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column.
-
Procedure:
-
Place the crude product in the distillation flask.
-
Heat the flask gently.
-
Monitor the temperature at the head of the column.
-
Collect the fractions that distill over at different temperature ranges.
-
This compound has a boiling point that will be different from starting materials and higher boiling point impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 3: Purification of this compound by Preparative Gas Chromatography (Prep-GC)
For high-purity samples of volatile compounds, preparative gas chromatography is a powerful technique.[16][17][18][19][20]
-
System Setup: A preparative gas chromatograph is equipped with a larger column and a collection system.
-
Method Development: An analytical GC method is first developed to achieve good separation of this compound from its impurities.
-
Purification:
-
Inject larger volumes of the crude mixture onto the preparative GC column.
-
The effluent from the column is split between a detector and a collection port.
-
The fraction corresponding to the this compound peak is collected in a cooled trap.
-
-
Analysis: The purity of the collected fraction is verified by analytical GC-MS.
Visualizations
Caption: General experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting logic for poor stereoselectivity in the Wittig synthesis of alkenes.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. (Z)-Oct-5-en-2-ol | C8H16O | CID 6436616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docbrown.info [docbrown.info]
- 15. oil distillation fractions: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: (E)-oct-5-en-2-ol Stability and Degradation Prevention
This technical support center provides guidance on the stability, handling, and prevention of degradation of (E)-oct-5-en-2-ol. The information is based on general principles for unsaturated alcohols and related volatile organic compounds.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Question (Issue) | Answer (Potential Cause and Solution) |
| Why am I observing a rapid decrease in the purity of my this compound sample even under refrigerated storage? | Potential Cause: The sample may be exposed to oxygen and/or light, leading to oxidation. Unsaturated alcohols are susceptible to autoxidation. Even at low temperatures, the presence of oxygen in the headspace of the container can initiate degradation. Solution: 1. Inert Atmosphere: Before sealing, purge the container headspace with an inert gas like argon or nitrogen to displace oxygen. 2. Light Protection: Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[1] 3. Antioxidants: For long-term storage, consider adding a suitable antioxidant such as butylated hydroxytoluene (BHT) at a low concentration, if it does not interfere with downstream applications.[2] |
| My analytical results (e.g., GC-MS, HPLC) show unexpected peaks that are not present in the initial analysis. What are these? | Potential Cause: These are likely degradation products. The double bond and the secondary alcohol group in this compound are reactive sites. Common degradation pathways for such compounds include oxidation and isomerization.[3][4] Solution: 1. Characterize Degradants: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the unknown peaks.[5] Common degradants could include the corresponding ketone (oct-5-en-2-one), aldehydes from oxidative cleavage of the double bond, or isomers. 2. Forced Degradation Study: Perform a forced degradation study to intentionally generate and identify potential degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[6][7] This will help in confirming the identity of the peaks observed in your sample. |
| I'm observing poor reproducibility in my experimental results when using this compound. What could be the cause? | Potential Cause: Inconsistent sample handling and storage practices can lead to variable levels of degradation between aliquots. The volatility of the compound can also lead to concentration changes if not handled properly. Solution: 1. Standardize Protocols: Ensure a strict, standardized protocol for sample handling, including equilibration time to room temperature before opening, minimizing the time the container is open, and using a consistent method for aliquoting. 2. Use Fresh Samples: For critical experiments, use a freshly opened vial or a sample that has been stored under optimal conditions (inert atmosphere, protected from light) for a short period. 3. Check for Volatility Loss: Implement controls to check for loss of compound due to volatility. This can include weighing the sample vial before and after use or using an internal standard in your analytical method. |
| The backpressure in my HPLC system is increasing when analyzing aged samples of this compound. Why is this happening? | Potential Cause: Degradation of this compound may lead to the formation of polymeric or less soluble byproducts that can precipitate or accumulate on the column frit or at the head of the column. Solution: 1. Sample Filtration: Filter all samples, especially those that have been stored for an extended period, through a compatible 0.22 µm or 0.45 µm syringe filter before injection. 2. Guard Column: Use a guard column to protect your analytical column from contaminants and strongly retained degradation products. 3. Column Washing: Implement a robust column washing procedure after each analytical sequence to remove any adsorbed material. If backpressure remains high, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as an unsaturated secondary alcohol, the primary degradation pathways are:
-
Oxidation: This is a major pathway.[4] The secondary alcohol can be oxidized to a ketone (oct-5-en-2-one).[8] The double bond is also susceptible to oxidative cleavage, which can result in the formation of smaller aldehydes and carboxylic acids. Autoxidation, a free-radical mediated process, can occur in the presence of oxygen.[9]
-
Isomerization: The double bond may migrate along the carbon chain, especially in the presence of acidic or basic catalysts or upon exposure to heat, leading to the formation of various octenol isomers.
-
Hydrolysis: While less common for alcohols compared to esters or amides, under strong acidic or basic conditions, reactions involving the hydroxyl group or the double bond can occur.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored:
-
Temperature: At low temperatures, typically 2-8°C or frozen (-20°C).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber glass vials or other light-blocking containers.
-
Container: In a tightly sealed, high-quality glass container. Avoid certain plastics that may be permeable to oxygen or from which plasticizers could leach.
Q3: How can I monitor the stability of my this compound sample over time?
A3: A formal stability study should be conducted. This involves storing aliquots of the sample under controlled conditions and testing them at predetermined time points.[10] Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.[5]
-
Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) or mass spectrometry (MS) is an excellent method for purity assessment and identification of volatile degradants.[11]
-
Appearance and Physical Properties: Visual inspection for color change and measurement of physical properties can also be part of the stability monitoring program.
Q4: Do I need to perform a forced degradation study for this compound?
A4: Yes, a forced degradation or stress testing study is highly recommended.[7] The goals of such a study are to:
-
Identify likely degradation products that could form under normal storage or use conditions.[10]
-
Elucidate the degradation pathways of the molecule.[6]
-
Demonstrate the specificity and stability-indicating nature of your analytical methods, ensuring that all degradation products are separated from the main compound.[6]
Quantitative Data Summary
The following table presents illustrative data from a hypothetical 6-month accelerated stability study of a generic unsaturated alcohol, stored at 40°C/75% RH. This data serves as an example of how to present stability findings.
| Time Point | Purity (%) by HPLC | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Appearance |
| 0 Months | 99.8 | 0.2 | < 0.05 | < 0.05 | Colorless Liquid |
| 1 Month | 99.1 | 0.9 | 0.45 | 0.20 | Colorless Liquid |
| 3 Months | 97.5 | 2.5 | 1.30 | 0.65 | Faintly Yellow Liquid |
| 6 Months | 95.2 | 4.8 | 2.55 | 1.20 | Yellow Liquid |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound. A target degradation of 5-20% is recommended to ensure degradants are detectable without excessively breaking down the main component.[6][10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample and the sample solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the sample solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.
-
Use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (MS) will help in the tentative identification of degradants.
-
Protocol 2: Long-Term Stability Study
Objective: To determine the re-test period or shelf life of this compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Place multiple aliquots of a single batch of this compound in the proposed container-closure system (e.g., 2 mL amber glass vials with PTFE-lined caps). Purge with nitrogen before sealing.
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.[12]
-
-
Testing Schedule:
-
Long-Term: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Analyze samples at 0, 3, and 6 months.[12]
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection).
-
Purity and impurity profile by a validated stability-indicating method (e.g., HPLC or GC).
-
Assay (quantification of the active substance).
-
Visualizations
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship: Troubleshooting Unexpected Degradation
Caption: Decision tree for troubleshooting unexpected degradation.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 3. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. sgs.com [sgs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 9. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Chromatographic Resolution of (E)-oct-5-en-2-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of (E)-oct-5-en-2-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The primary challenges stem from the structural similarities of the isomers. This compound has a geometric isomer, (Z)-oct-5-en-2-ol, and a pair of enantiomers, (2R, 5E)-oct-5-en-2-ol and (2S, 5E)-oct-5-en-2-ol, due to a chiral center at the C-2 position. These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Effective resolution typically requires specialized chiral stationary phases and carefully optimized chromatographic conditions.
Q2: Which chromatographic technique is best suited for resolving the enantiomers of this compound?
A2: Enantioselective gas chromatography (GC) is a powerful and widely used technique for the separation of volatile chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Cyclodextrin-based CSPs are particularly common for separating chiral alcohols.
Q3: Is derivatization of this compound necessary for chiral GC analysis?
A3: While not always strictly necessary, derivatization of the hydroxyl group can significantly improve the chromatographic resolution of chiral alcohols. Acylation, for example, can increase the volatility of the analyte and enhance the stereospecific interactions with the chiral stationary phase, leading to better peak shape and greater separation between enantiomers.
Q4: How can I improve the resolution between the geometric isomers, (E)- and (Z)-oct-5-en-2-ol?
A4: The separation of geometric isomers is typically achieved on a non-chiral stationary phase with a high degree of polarity. The choice of the GC column is critical, and columns with polyethylene glycol (wax) or highly polar cyanopropyl phases are often effective. Optimization of the temperature program, particularly a slow ramp rate, can also enhance the separation of these isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound isomers.
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Incorrect Column | Ensure you are using a chiral stationary phase (CSP) suitable for alcohols. Cyclodextrin-based columns like those with β-cyclodextrin derivatives are a good starting point. |
| Suboptimal Oven Temperature | The resolution of enantiomers is often highly sensitive to temperature. Try a lower starting oven temperature and a slower temperature ramp rate (e.g., 1-2 °C/min). |
| Inappropriate Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas. While the optimal velocity depends on the carrier gas used, sometimes a higher flow rate can improve resolution for chiral separations. |
| Analyte Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
| No Derivatization | Consider derivatizing the alcohol to an ester (e.g., acetate) to improve its interaction with the CSP. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Active Sites in the System | Active sites in the injector liner, column, or detector can cause polar compounds like alcohols to tail. Use a deactivated liner and ensure the column is properly conditioned. |
| Improper Column Installation | An incorrect column installation depth in the injector or detector can lead to poor peak shape. Reinstall the column according to the manufacturer's instructions. |
| Column Contamination | Contamination at the head of the column can cause peak tailing. Trim a small portion (10-20 cm) from the front of the column. |
| Sample Degradation | The analyte may be degrading in the hot injector. Try lowering the injector temperature. |
Problem 3: Broad or Split Peaks
| Possible Cause | Suggested Solution |
| Poor Injection Technique | A slow or inconsistent injection can lead to band broadening. If injecting manually, ensure a rapid and smooth injection. An autosampler is recommended for better reproducibility. |
| Incompatible Solvent | The sample solvent may not be compatible with the stationary phase, especially in splitless injection. This can cause poor analyte focusing at the head of the column. |
| Incorrect Initial Oven Temperature | For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent trapping and analyte focusing. |
| Column Overloading | Injecting a sample that is too concentrated can lead to peak fronting or broadening. Dilute the sample and reinject. |
Quantitative Data
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents illustrative data based on typical chiral GC separations of secondary
Technical Support Center: Stereoselective Synthesis of (E)-oct-5-en-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (E)-oct-5-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in synthesizing this compound revolve around two key aspects:
-
Control of the (E)-alkene geometry: Achieving high selectivity for the trans double bond is often a significant hurdle. Many olefination reactions can lead to mixtures of (E) and (Z) isomers, complicating purification and reducing the yield of the desired product.
-
Control of the stereochemistry at the C2 hydroxyl group: Establishing the desired chirality (either (R) or (S)) at the secondary alcohol requires the use of asymmetric synthesis methods, which can be sensitive to reaction conditions and substrate purity.
Q2: Which synthetic strategies are commonly employed for the synthesis of chiral (E)-allylic alcohols like this compound?
A2: Several methods are available, each with its own advantages and challenges:
-
Wittig-type Olefinations: The Horner-Wadsworth-Emmons (HWE) reaction is a popular choice for generating (E)-alkenes with high selectivity.[1]
-
Asymmetric Reduction of an Enone: The enantioselective reduction of (E)-oct-5-en-2-one can provide the desired chiral alcohol. Catalytic hydrogenation using chiral catalysts like BINAP-ruthenium complexes is a common approach.[2]
-
Sharpless Asymmetric Epoxidation: This method involves the epoxidation of a corresponding allylic alcohol precursor, followed by a regioselective reduction of the epoxide to yield the desired diol, which can then be converted to the target molecule. This method is known for its high enantioselectivity.[3][4][5][6][7]
-
Organocatalysis: Enantioselective organocatalytic methods can also be employed for the synthesis of optically active allylic alcohols.[2]
Q3: How can I improve the (E)-selectivity in a Wittig-type reaction?
A3: To favor the formation of the (E)-alkene in a Wittig-type reaction, consider the following:
-
Use of Stabilized Ylides: Stabilized ylides, such as those generated from phosphonate esters in the Horner-Wadsworth-Emmons reaction, generally provide higher (E)-selectivity compared to non-stabilized ylides.[8][9]
-
Reaction Conditions: The choice of base and solvent can influence the E/Z ratio. For the HWE reaction, using a sodium or potassium base in a non-polar solvent often favors the (E)-isomer.
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification, which involves the use of an additional equivalent of organolithium reagent at low temperature, can be used to increase the proportion of the (E)-alkene.[9]
Troubleshooting Guides
Problem 1: Low (E)/(Z) Selectivity in the Olefination Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of a non-stabilized Wittig ylide. | Switch to a Horner-Wadsworth-Emmons (HWE) reagent, such as a phosphonate ester, which is known to favor the formation of (E)-alkenes.[1] |
| Inappropriate choice of base and/or solvent. | For HWE reactions, use NaH or KHMDS as the base in an aprotic solvent like THF or DME. Avoid lithium bases if (Z)-isomer formation is a problem.[9] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to enhance selectivity. |
| Steric hindrance around the aldehyde or ylide. | Consider a different synthetic route, such as a Julia-Kocienski olefination, which can also provide good (E)-selectivity.[9] |
Problem 2: Poor Enantioselectivity in the Asymmetric Reduction of (E)-oct-5-en-2-one
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective chiral catalyst. | Screen different chiral ligands for the metal catalyst (e.g., various BINAP derivatives for Ru-catalyzed hydrogenation). Ensure the catalyst is of high purity and handled under inert conditions.[2] |
| Sub-optimal reaction conditions. | Optimize the reaction temperature, pressure (for hydrogenation), and solvent. These parameters can significantly impact enantioselectivity. |
| Presence of impurities in the substrate. | Purify the starting enone carefully, as impurities can poison the catalyst or interfere with the stereodifferentiation. |
| Incorrect choice of reducing agent. | For stoichiometric reductions, explore different chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction).[2] |
Problem 3: Low Yield of the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction. | Monitor the reaction progress by TLC or GC/MS. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of reagent. |
| Product degradation during workup or purification. | Use milder workup conditions (e.g., buffered aqueous solutions). For purification, consider flash chromatography on silica gel with a suitable solvent system. The volatility of the product may require careful handling during solvent removal.[2] |
| Formation of byproducts. | Analyze the crude reaction mixture to identify major byproducts. This can help in diagnosing side reactions and modifying the reaction conditions to suppress them. |
| Substrate volatility. | For volatile starting materials or products, using a one-pot protocol can minimize purification steps and improve the overall yield.[2] |
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis
This protocol is a general guideline for achieving high (E)-selectivity in the formation of the carbon-carbon double bond.
Materials:
-
Aldehyde (e.g., pentanal)
-
Phosphonate ester (e.g., diethyl (2-oxopropyl)phosphonate)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add the phosphonate ester (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (E)-enone.
Data Presentation
Table 1: Comparison of Methods for (E)-Alkene Synthesis
| Method | Typical (E)/(Z) Ratio | Advantages | Disadvantages |
| Wittig Reaction (non-stabilized ylide) | Varies, often favors (Z)[1][9] | Readily available reagents. | Poor (E)-selectivity. |
| Horner-Wadsworth-Emmons | >95:5[1] | High (E)-selectivity, easy removal of phosphate byproduct. | Requires synthesis of phosphonate ester. |
| Schlosser Modification of Wittig | Can be tuned to favor (E)[9] | Useful for non-stabilized ylides. | Requires cryogenic temperatures and careful control of stoichiometry. |
| Julia-Kocienski Olefination | High (E)-selectivity[9] | Excellent (E)-selectivity, tolerant of various functional groups. | Multi-step process. |
Table 2: Enantioselective Reduction of (E)-oct-5-en-2-one
| Catalyst/Reagent | Chiral Ligand/Auxiliary | Typical Enantiomeric Excess (% ee) | Reference |
| RuCl₂(PPh₃)₃ | (R)-BINAP | >95% | [2] |
| BH₃·SMe₂ | (R)-CBS catalyst | >90% | [2] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low E/Z selectivity.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Minimizing side reactions during the synthesis of (E)-oct-5-en-2-ol
Welcome to the technical support center for the synthesis of (E)-oct-5-en-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions and troubleshooting common issues encountered during the synthesis of this key chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions depend on the chosen synthetic route. The most common issues include:
-
Formation of the (Z)-isomer: This is a frequent challenge, particularly in non-stereoselective olefination reactions.
-
Over-reduction or incomplete reaction: When reducing the precursor ketone, (E)-oct-5-en-2-one, side products from incomplete reduction or reduction of the double bond can occur.
-
Byproducts from starting materials: Depending on the method, unreacted starting materials or byproducts from their decomposition can contaminate the final product. For instance, in Wittig-type reactions, triphenylphosphine oxide is a common byproduct that can be challenging to remove.[1][2]
-
Enolate formation in Grignard reactions: If using a Grignard reagent, it can act as a base, leading to the formation of an enolate from the starting ketone and its subsequent recovery after workup, reducing the overall yield.[3]
Q2: Which synthetic routes offer the highest stereoselectivity for the (E)-isomer?
A2: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination are highly recommended.[1][4][5][6][7] These methods are designed to favor the formation of the thermodynamically more stable (E)-alkene. Subsequent stereoselective reduction of the resulting (E)-oct-5-en-2-one can then yield the desired this compound.
Q3: How can I minimize the formation of the (Z)-isomer?
A3: To minimize the (Z)-isomer, employ stereoselective olefination methods. The Horner-Wadsworth-Emmons reaction, using stabilized phosphonate ylides, strongly favors the (E)-isomer.[8][9] Similarly, the Julia-Kocienski olefination is known for its excellent (E)-selectivity.[1][4][6][7] Careful selection of reagents and reaction conditions is crucial. For instance, in the HWE reaction, the choice of base and solvent can influence the E/Z ratio.
Q4: What is the best method to purify this compound from its (Z)-isomer?
A4: Purification of E/Z isomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel.[10][11] The separation can sometimes be improved by impregnating the silica gel with silver nitrate, which interacts differently with the double bonds of the two isomers. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.
Troubleshooting Guides
Problem 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction to form the precursor, (E)-oct-5-en-2-one.
| Potential Cause | Troubleshooting Step |
| Inefficient deprotonation of the phosphonate reagent. | Ensure the use of a sufficiently strong and dry base (e.g., NaH, KHMDS). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and the ylide. |
| Low reactivity of the aldehyde. | Ensure the aldehyde (propanal) is pure and free of carboxylic acid impurities, which can quench the ylide. Freshly distilled aldehyde is recommended. |
| Side reactions of the ylide. | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize self-condensation or other side reactions of the ylide. |
| Incomplete reaction. | Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or extended reaction time. |
Problem 2: Poor (E/Z) selectivity in the olefination step.
| Potential Cause | Troubleshooting Step |
| Use of a non-stabilized or semi-stabilized Wittig ylide. | For high (E)-selectivity, switch to a Horner-Wadsworth-Emmons (HWE) reaction with a stabilized phosphonate ylide (e.g., a phosphonoacetate).[2][8][9] |
| Incorrect reaction conditions for the HWE reaction. | The choice of base and solvent can impact selectivity. For example, using sodium hydride in THF or DME generally provides good (E)-selectivity. |
| Use of a Still-Gennari modification. | Be aware that certain modifications of the HWE reaction, like the Still-Gennari protocol, are specifically designed to produce (Z)-alkenes.[9] Ensure you are using conditions that favor the (E)-isomer. |
Problem 3: Formation of byproducts during the reduction of (E)-oct-5-en-2-one.
| Potential Cause | Troubleshooting Step |
| Over-reduction of the double bond. | Use a chemoselective reducing agent that preferentially reduces the ketone over the alkene. L-selectride is a good option for this transformation.[12][13][14] |
| Incomplete reduction. | Ensure a sufficient molar excess of the reducing agent is used. Monitor the reaction by TLC to confirm the complete consumption of the starting ketone. |
| Formation of diastereomeric alcohols. | The reduction of the ketone will create a new stereocenter. The diastereoselectivity will depend on the reducing agent and the substrate. L-selectride is known for its high stereoselectivity in the reduction of ketones.[13][14][15] |
Experimental Protocols
Protocol 1: Synthesis of (E)-oct-5-en-2-one via Horner-Wadsworth-Emmons Olefination
This protocol describes the synthesis of the precursor ketone with high (E)-selectivity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add propanal (1.2 eq), freshly distilled, dropwise, keeping the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-oct-5-en-2-one.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-85% |
| (E/Z) Ratio | >95:5 |
Protocol 2: Stereoselective Reduction of (E)-oct-5-en-2-one to this compound
This protocol details the reduction of the enone to the desired allylic alcohol.
Materials:
-
(E)-oct-5-en-2-one
-
L-selectride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, dissolve (E)-oct-5-en-2-one (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-selectride solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Carefully add 30% H₂O₂ to the mixture at 0 °C to oxidize the borane byproducts.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 85-95% |
| Diastereoselectivity | >98% |
Visualizations
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia Olefination [organic-chemistry.org]
- 6. Julia olefination - Wikipedia [en.wikipedia.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Simultaneous gas chromatographic analysis of lower fatty acids, phenols and indoles using a glass capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ddescholar.acemap.info [ddescholar.acemap.info]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides | Semantic Scholar [semanticscholar.org]
- 15. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of C8 Volatile Alcohols from Natural Sources
Introduction
Welcome to the technical support center for the extraction of C8 volatile alcohols from natural sources. This guide is designed for researchers, scientists, and drug development professionals. While the initial query focused on (E)-oct-5-en-2-ol, extensive database searches indicate that this specific isomer is not commonly found in nature. However, its structural isomer, 1-octen-3-ol (often called "mushroom alcohol"), is a widely distributed and well-studied C8 volatile organic compound (VOC), particularly abundant in fungi and mushrooms.[1][2][3]
The principles, protocols, and troubleshooting steps detailed here for the extraction of 1-octen-3-ol serve as a robust model system and are directly applicable to the extraction of other C8 volatile alcohols should a natural source be identified.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for C8 volatile alcohols like 1-octen-3-ol? A1: The most prominent natural sources are fungi, especially edible mushrooms.[2] Species such as Agaricus bisporus (button mushroom), Pleurotus ostreatus (oyster mushroom), and Lentinula edodes (shiitake) are known producers.[1][4] Some plants and algae also produce these compounds, often as a response to stress or tissue disruption.[2][5][6]
Q2: Which extraction method is best for isolating this compound or related C8 alcohols? A2: The choice depends on your experimental goals (qualitative vs. quantitative analysis) and the nature of the source material.
-
Headspace Solid-Phase Microextraction (HS-SPME): Ideal for rapid screening, profiling volatile compounds without solvents, and analyzing the aroma of fresh samples with minimal artifacts.[7]
-
Steam Distillation: A classic and effective method for extracting larger quantities of essential oils and volatile compounds from plant or fungal matter. It is particularly useful when the target compound is heat-stable but resides in a matrix that cannot withstand high temperatures.[1][8]
-
Solvent Extraction: Suitable for obtaining a broad range of compounds. The choice of solvent is critical and should be based on the polarity of the target molecule.
Q3: How can I improve the yield of my extraction? A3: Optimizing several factors can enhance extraction efficiency:
-
Sample Preparation: Fresh tissue disruption often triggers the enzymatic formation of C8 volatiles from fatty acids like linoleic acid.[2] For some methods, drying and grinding the material to a fine powder increases the surface area for extraction.
-
Extraction Time and Temperature: These parameters must be optimized. For HS-SPME, longer extraction times and slightly elevated temperatures (e.g., 40-60°C) can increase analyte adsorption, but excessive heat may degrade the sample or fiber.[4][9] For steam distillation, ensure a steady rate of distillation without overheating the source material.[10]
-
Solvent/Matrix Ratio: In solvent-based extractions, a higher solvent-to-solid ratio generally improves yield, but can also make the final concentration step more time-consuming.
Troubleshooting Guide
Issue 1: Low or No Yield of Target Compound
-
Question: I performed an extraction on fresh mushroom tissue, but my GC-MS analysis shows a very low peak for 1-octen-3-ol. What went wrong?
-
Answer:
-
Insufficient Tissue Disruption: C8 alcohols in mushrooms are often formed enzymatically when the tissue is damaged.[2] Ensure the sample was thoroughly homogenized or crushed just prior to extraction to activate the biosynthetic pathway.
-
Improper HS-SPME Fiber Choice: The fiber coating is crucial for trapping specific analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of plant and fungal volatiles.[4][7]
-
Suboptimal Extraction Parameters: The incubation time and temperature may be insufficient. Try increasing the extraction time or moderately raising the temperature (e.g., from 30°C to 50°C) to improve analyte volatilization and adsorption.[4]
-
Analyte Degradation: Although relatively stable, prolonged exposure to high heat during steam distillation or GC injection can cause degradation. Verify the temperature settings of your equipment.
-
Issue 2: Emulsion Formation During Solvent Extraction
-
Question: I'm using a liquid-liquid extraction protocol following steam distillation, but I'm getting a persistent emulsion between the aqueous and organic layers. How can I resolve this?
-
Answer: Emulsions are common when samples contain surfactant-like molecules.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to break the emulsion.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or Celite can sometimes help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to separate the layers.
-
Quantitative Data on C8 Volatile Extraction
While specific yield data for this compound is unavailable due to its rarity in nature, the following table summarizes representative yields for essential oils containing C8 compounds from various plant and fungal sources using different methods. This illustrates the typical range of efficiencies one might expect.
| Natural Source | Target Compound Class | Extraction Method | Key Parameters | Yield | Reference |
| Blumea balsamifera (Young Leaves) | Essential Oils | Hydrodistillation | 4 hours | 0.65 mL/100g (dry weight) | [11] |
| Blumea balsamifera (Mature Leaves) | Essential Oils | Hydrodistillation | 4 hours | 0.57 mL/100g (dry weight) | [11] |
| Rapeseed (Brassica napus) | Total Carotenoids | Solvent Extraction | Solvent: Petroleum Ether/Acetone, 7.3h, 42°C | 4.79 mg/100g | [12] |
| Lotus Bee Pollen | Oil | Supercritical CO₂ | Pressure: 38.2 MPa, Temp: 49.7°C | ~5% of oil content | [13] |
| Tomato Waste | Carotenoids | Ultrasound-Assisted Extraction | Solvent: Menthol/Hexanoic Acid, 90 min, 50°C | 94.5 µg/g (dry matter) | N/A |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for the general analysis of volatiles from fungal or plant tissue.
-
Sample Preparation: Weigh approximately 0.1 g of fresh, homogenized tissue and place it into a 20 mL headspace vial. For dry samples, use a correspondingly smaller amount. Seal the vial immediately with a PTFE/silicone septum cap.
-
Incubation: Place the vial in a heating block or water bath set to 40-50°C. Allow the sample to equilibrate for 10-15 minutes to allow volatiles to accumulate in the headspace.
-
Extraction: Manually or with an autosampler, expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a set period, typically 30-60 minutes, at the incubation temperature.[14]
-
Desorption and Analysis: Immediately after extraction, insert the SPME fiber into the injection port of a Gas Chromatograph (GC) set to 250°C for thermal desorption (typically 3-5 minutes). The desorbed compounds are then separated on the GC column and identified by a Mass Spectrometer (MS).
Protocol 2: Laboratory Scale Steam Distillation
This protocol is a general method for extracting volatile oils.
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a boiling flask (for steam generation), a biomass flask (for the sample), a still head, a condenser, and a receiving flask or separatory funnel.
-
Sample Preparation: Place 50-100 g of coarsely ground or chopped source material (e.g., fresh mushrooms) into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the biomass flask. The steam will volatilize the C8 alcohols, carrying them over into the condenser.[15][16]
-
Collection: The steam and volatilized compounds will cool and condense into a liquid in the receiver. The process should continue until no more oil droplets are observed in the condensate (typically 1-3 hours).
-
Separation: If the target compound is immiscible with water, it will form a separate layer.[1] This organic layer can be separated from the aqueous distillate using a separatory funnel. Further extraction of the aqueous layer with a non-polar solvent (e.g., diethyl ether or dichloromethane) can recover dissolved compounds.
-
Drying and Concentration: Dry the collected organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and carefully remove the solvent using a rotary evaporator to obtain the concentrated extract.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the extraction and analysis of C8 volatile compounds.
Caption: Troubleshooting logic for diagnosing the cause of low extraction yield.
References
- 1. A GC-MS study of the volatile organic composition of straw and oyster mushrooms during maturity and its relation to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 3. Octenol - Molecule of the Month - December 2009 - JSMol version [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. biodiversitylibrary.org [biodiversitylibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. Volatile Composition of Some Cultivated and Wild Culinary-Medicinal Mushrooms from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. (Z)-Oct-5-en-2-ol|lookchem [lookchem.com]
- 14. sigarra.up.pt [sigarra.up.pt]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Refining bioassay protocols to improve (E)-oct-5-en-2-ol dose-response accuracy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-oct-5-en-2-ol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you refine your bioassay protocols and improve the accuracy of your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioassays?
A1: this compound is a volatile organic compound. In research, it is often investigated for its role as a semiochemical, particularly as an insect attractant or repellent. Bioassays are crucial for determining the dose-dependent effects of this compound on the behavior and physiology of target organisms.
Q2: What are the primary challenges when working with a volatile compound like this compound in bioassays?
A2: The primary challenges include:
-
Accurate Dosing: Due to its volatility, maintaining precise and stable concentrations throughout the experiment can be difficult.
-
Solvent Effects: The choice of solvent for dilution can influence the volatility and presentation of the compound, potentially affecting the bioassay results.
-
Adsorption: The compound may adsorb to the surfaces of the experimental apparatus, leading to lower-than-expected concentrations being delivered to the test subject.
-
Environmental Factors: Temperature, humidity, and airflow can all impact the volatilization and dispersal of the compound.
Q3: How do I prepare accurate serial dilutions of this compound?
A3: Preparing accurate serial dilutions is critical for a reliable dose-response curve. Due to its volatile nature, it is recommended to prepare fresh dilutions for each experiment. Use a high-purity, low-volatility solvent such as paraffin oil or dimethyl sulfoxide (DMSO) to minimize evaporation. Always use glassware with airtight seals and minimize headspace in your storage vials. A standard 10-fold serial dilution is often a good starting point.
Q4: What is the general mechanism of olfactory signaling in insects for compounds like this compound?
A4: Volatile compounds like this compound are typically detected by an insect's olfactory system. The molecule enters the sensilla on the insect's antennae and binds to an Odorant Binding Protein (OBP). This complex then interacts with an Odorant Receptor (OR) on the surface of an Olfactory Receptor Neuron (ORN). This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain, resulting in a behavioral response.
Troubleshooting Guides
This section provides solutions to common problems encountered during dose-response bioassays with this compound.
Issue 1: High Variability in Dose-Response Data
| Possible Cause | Solution |
| Inconsistent Dilutions | Prepare fresh serial dilutions for each replicate. Use a consistent and validated dilution protocol. Ensure thorough mixing at each dilution step. |
| Fluctuations in Environmental Conditions | Conduct experiments in a controlled environment with stable temperature, humidity, and minimal air currents. Use an olfactometer with controlled and purified airflow. |
| Adsorption to Surfaces | Use glass or Teflon components in your experimental setup, as they are less likely to adsorb volatile organic compounds. Pre-condition the apparatus by flushing it with the highest concentration of the test compound before starting the experiment. |
| Solvent Evaporation | Choose a low-volatility solvent. Prepare dilutions immediately before use and keep them sealed until the moment of application. |
Issue 2: No Response or Very Weak Response from Test Subjects
| Possible Cause | Solution |
| Concentration Too Low | Verify your dilution calculations and preparation. Test a wider range of concentrations, including higher doses. |
| Compound Degradation | Store this compound in a cool, dark place in an airtight container. Verify the purity of your stock solution. |
| Insensitive Bioassay | Ensure the chosen bioassay (e.g., electroantennography, olfactometer) is appropriate for the target organism and compound. Optimize the parameters of your assay, such as airflow rate in an olfactometer. |
| Habituation | Avoid pre-exposing the test subjects to the compound before the experiment. Ensure a sufficient clean air "flush" period between trials. |
Issue 3: Repellency Observed at High Concentrations
| Possible Cause | Solution |
| Biphasic Dose-Response | This is a common phenomenon where a compound is an attractant at low concentrations and a repellent at high concentrations. Extend your dose-response curve to include a wider range of concentrations to fully characterize this effect. |
| Solvent Repellency | Conduct a control experiment with the solvent alone to ensure it is not causing a repellent effect at the volumes used in your high-concentration dilutions. |
Experimental Protocols
Electroantennography (EAG) Dose-Response Protocol
This protocol outlines the general steps for conducting an EAG dose-response study to measure the antennal response of an insect to this compound.
1. Preparation of the Insect:
- Anesthetize an adult insect (e.g., moth or beetle) by chilling it on ice.
- Carefully excise one antenna at the base.
- Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
2. Preparation of Odor Cartridges:
- Prepare a serial dilution of this compound in a suitable solvent (e.g., paraffin oil). A common range is from 0.01 ng/µL to 100 ng/µL.
- Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
- Insert the filter paper into a Pasteur pipette to create an odor cartridge. Prepare a control cartridge with the solvent only.
3. EAG Recording:
- Deliver a continuous stream of purified, humidified air over the mounted antenna.
- Insert the tip of the odor cartridge into a hole in the main air stream tube.
- Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to introduce the odor stimulus to the antenna.
- Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).
- Present the stimuli in ascending order of concentration, with a sufficient interval (e.g., 30-60 seconds) of clean air between puffs to allow the antenna to recover.
- Present the solvent control at the beginning and end of each series to check for antennal viability and solvent effects.
4. Data Analysis:
- Measure the peak amplitude of the EAG response for each stimulus presentation.
- Subtract the average response to the solvent control from the responses to the this compound dilutions to obtain the net response.
- Plot the net EAG response (mV) against the logarithm of the dose to generate a dose-response curve.
Y-Tube Olfactometer Behavioral Assay Protocol
This protocol describes a choice test to evaluate the behavioral response (attraction or repellency) of an insect to this compound.
1. Olfactometer Setup:
- Use a glass Y-tube olfactometer with a central arm for introducing the insect and two side arms for presenting the odor stimuli.
- Connect each side arm to an odor source chamber.
- Pump purified, humidified air through each arm at a constant flow rate (e.g., 200 mL/min).
2. Preparation of Odor Stimuli:
- Prepare a range of dilutions of this compound in a low-volatility solvent.
- Apply a standard volume of a chosen dilution to a filter paper and place it in one of the odor source chambers.
- Place a filter paper with the solvent only in the other odor source chamber to serve as the control.
3. Behavioral Assay:
- Introduce a single insect into the central arm of the olfactometer.
- Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.
- A choice is recorded when the insect moves a certain distance (e.g., 2 cm) into one of the side arms and remains there for a minimum period (e.g., 30 seconds).
- Insects that do not make a choice within the allotted time are recorded as "no choice".
- After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
- Rotate the position of the treatment and control arms between trials to avoid positional bias.
- Test a sufficient number of insects (e.g., 30-50) for each concentration.
4. Data Analysis:
- For each concentration, calculate the percentage of insects that chose the treatment arm and the control arm.
- Use a chi-square test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 distribution (no preference).
- Plot the percentage of insects choosing the treatment arm against the logarithm of the dose.
Quantitative Data
The following table presents example dose-response data for a compound structurally similar to this compound, 1-octen-3-ol, obtained from an electroantennography (EAG) bioassay with mosquitoes. This data can serve as a reference for the expected range of responses in your own experiments.
Table 1: Example Electroantennogram (EAG) Dose-Response to 1-octen-3-ol in Mosquitoes
| Dose (µg on filter paper) | Mean EAG Response (mV) ± SEM |
| 0 (Control) | 0.1 ± 0.05 |
| 0.001 | 0.3 ± 0.08 |
| 0.01 | 0.8 ± 0.12 |
| 0.1 | 1.5 ± 0.21 |
| 1 | 2.4 ± 0.35 |
| 10 | 3.1 ± 0.42 |
| 100 | 3.5 ± 0.48 |
Note: This data is illustrative and based on published studies of a related compound. Actual results with this compound may vary depending on the insect species and experimental conditions.
Visualizations
Insect Olfactory Signaling Pathway
Caption: General insect olfactory signaling pathway for volatile compounds.
Experimental Workflow for Dose-Response Bioassay
Caption: Workflow for a typical dose-response bioassay.
Logical Relationship for Troubleshooting High Variability
Validation & Comparative
A Comparative Guide to Analytical Methods for (E)-oct-5-en-2-ol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of (E)-oct-5-en-2-ol, a volatile organic compound with a chiral center. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for rigorous research applications. This document outlines the most common and effective techniques, presenting their principles, performance characteristics, and typical validation parameters to aid in method selection and implementation.
Introduction to Analytical Approaches
The analysis of this compound, a semi-volatile alcohol, primarily relies on gas chromatography (GC) due to its volatility. When coupled with a mass spectrometer (MS), GC-MS provides high sensitivity and specificity for the identification and quantification of this analyte. Given that this compound possesses a chiral carbon, the separation of its enantiomers is often crucial, necessitating the use of chiral GC columns.[1][2]
The most common analytical techniques applicable to this compound analysis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds.
-
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): A specialized GC method employing a chiral stationary phase to separate the enantiomers of chiral compounds like this compound.[2][3]
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): A sample introduction technique ideal for the analysis of volatile compounds in complex matrices, minimizing sample preparation and protecting the instrument from non-volatile residues.[4][5]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the typical performance characteristics of the aforementioned techniques for the analysis of volatile alcohols similar to this compound.
| Parameter | GC-MS | Chiral GC-MS | HS-GC-MS |
| Principle | Separation based on boiling point and polarity, with detection by mass-to-charge ratio. | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Analysis of the volatile components in the vapor phase above a sample. |
| Selectivity | High (based on retention time and mass spectrum). | Very High (separates enantiomers). | High (reduces matrix interference). |
| Sensitivity (LOD/LOQ) | Typically in the low ppm to ppb range.[6] | Similar to GC-MS, dependent on the detector. | Generally lower sensitivity than direct injection, but can be improved with enrichment techniques.[5] |
| Precision (%RSD) | Typically <15%.[5] | Typically <15%. | Typically <15%.[5] |
| Accuracy (Recovery %) | Typically 85-115%.[5] | Typically 85-115%. | Typically 85-115%.[5] |
| Linearity (r²) | >0.99.[6] | >0.99. | >0.99.[7] |
| Key Advantage | Robust, widely available, excellent for identification. | Essential for stereospecific analysis and impurity profiling. | Minimizes matrix effects and sample preparation.[4] |
| Key Disadvantage | Does not separate enantiomers. | Columns can be more expensive and have specific operating conditions.[8] | May not be suitable for less volatile compounds. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)
This method is designed for the enantioselective analysis of this compound.
a. Sample Preparation:
A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate the analyte from the sample matrix.[4][9] For LLE, the sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The organic layer is then dried over anhydrous sodium sulfate and concentrated if necessary. For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb the analytes.[10]
b. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa which has shown resolution for 1-octen-3-ol).[11]
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
d. Data Analysis:
Identification of the this compound enantiomers is based on their retention times and comparison of their mass spectra with a reference library. Quantification is typically performed using an internal standard and constructing a calibration curve.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of this compound in complex matrices such as biological fluids or food products.
a. Sample Preparation:
An accurately weighed or measured amount of the sample is placed in a headspace vial. An internal standard solution is added, and the vial is sealed. The sample may be heated to facilitate the partitioning of the analyte into the headspace.[5]
b. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Headspace autosampler.
-
A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).
c. HS-GC-MS Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas.
-
GC-MS parameters: Similar to the Chiral GC-MS method, but with a standard GC column.
d. Data Analysis:
The identification and quantification of this compound are performed as described for the Chiral GC-MS method.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for this compound detection, the following diagrams illustrate the key stages and relationships.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for GC-MS Analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. azom.com [azom.com]
- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. hplc.sk [hplc.sk]
- 9. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. restek.com [restek.com]
Comparative Bioactivity of (E)-oct-5-en-2-ol and (Z)-oct-5-en-2-ol: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the bioactivities of (E)-oct-5-en-2-ol and (Z)-oct-5-en-2-ol. To date, no published studies have directly compared the biological effects of these two geometric isomers. Furthermore, research into the individual bioactivity of each compound is also notably limited, with available information largely confined to chemical and physical property databases.
This guide addresses the current state of knowledge regarding these two compounds and highlights the absence of experimental data that would permit a thorough comparative analysis as initially requested.
Current Status of Research
A systematic search of prominent scientific databases, including PubChem, yielded basic chemical information for both this compound and (Z)-oct-5-en-2-ol. However, these resources do not contain data on their biological activities.[1][2] The lack of published research prevents a comparison of their efficacy, potency, or mechanism of action in any biological system.
While the initial intent was to provide a detailed comparison with experimental protocols and signaling pathways, the absence of primary literature on this specific topic makes this impossible.
Bioactivity of Structurally Related Compounds: A Proxy
In the absence of direct data, examining the bioactivity of structurally similar compounds can sometimes offer clues. A related, more extensively studied unsaturated alcohol is 1-octen-3-ol. Research on 1-octen-3-ol has demonstrated various biological effects, including:
-
Pheromonal and Kairomonal Activity in Insects: 1-octen-3-ol is a known attractant for many species of biting insects, including mosquitoes and tsetse flies.
-
Antimicrobial Properties: Some studies have suggested that certain octenol isomers possess antimicrobial activity.
-
Flavor and Fragrance Applications: Unsaturated alcohols, including various octenols, are used in the food and fragrance industries.
Conclusion and Future Directions
The comparative bioactivity of this compound and (Z)-oct-5-en-2-ol remains an unexplored area of research. For scientists and drug development professionals interested in this area, this represents an open field for investigation. Future studies could focus on:
-
Screening for Antimicrobial Activity: Evaluating the efficacy of both isomers against a panel of bacteria and fungi.
-
Cytotoxicity Assays: Determining the cytotoxic effects of each compound on various cell lines.
-
Enzyme Inhibition Assays: Investigating the potential for these molecules to inhibit specific enzymes.
-
In Vivo Studies: Exploring the pharmacological and toxicological profiles of each isomer in animal models.
Such studies would be foundational in establishing the bioactivity profiles of this compound and (Z)-oct-5-en-2-ol and would enable the comparative analysis that is currently not possible.
Due to the lack of experimental data, no quantitative data tables or visualizations can be provided at this time. Researchers are encouraged to pursue primary research to fill this knowledge gap.
References
Comparative Efficacy of (E)-oct-5-en-2-ol as an Insect Attractant: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the efficacy of (E)-oct-5-en-2-ol as an insect attractant. At present, there are no publicly available experimental studies that directly compare its performance with other established insect attractants. This lack of data prevents a quantitative comparison and the development of detailed usage protocols.
While the field of chemical ecology has extensively documented the role of various volatile organic compounds in insect attraction for purposes of monitoring, mass trapping, and pest management, this compound remains a largely uninvestigated compound in this context.
Current Landscape of Insect Attractants
The study of insect attractants, or semiochemicals, is a robust field. These chemical cues are broadly categorized and utilized in various pest management strategies.[1][2][3][4] Common applications include:
-
Monitoring: Pheromone-baited traps are widely used to detect the presence and population density of pest insects.[1][2][4]
-
Mass Trapping: Deploying a large number of traps to capture a significant portion of a pest population, thereby reducing their numbers and subsequent damage.[1][2][4]
-
Mating Disruption: Saturating an area with synthetic pheromones to confuse insects and prevent them from finding mates.[1]
-
Attract-and-Kill: Luring insects to a source that contains an insecticide.[1][2][4]
A wide array of chemical compounds has been identified and commercialized for these purposes, including various alcohols, aldehydes, and esters. Notably, isomers of octenol, such as 1-octen-3-ol, are well-known attractants for many species of mosquitoes and other biting insects, often used in combination with carbon dioxide.[5]
The Information Void on this compound
Despite the extensive research into other octenol isomers and a vast number of other semiochemicals, searches of scientific databases and literature repositories have not yielded any studies that specifically evaluate the attractant properties of this compound for any insect species. Consequently, the following critical information, which would be necessary for a comparative guide, is unavailable:
-
Quantitative Efficacy Data: There are no published field or laboratory trials detailing the number of insects attracted to this compound.
-
Comparative Performance: Without efficacy data, it is impossible to compare its performance against other known attractants.
-
Target Insect Species: The specific insect species, if any, that are attracted to this compound have not been identified.
-
Experimental Protocols: No standardized methodologies for the preparation, deployment, and evaluation of this compound as an insect attractant have been described.
-
Signaling Pathways: The olfactory signaling pathways in insects that might be activated by this compound remain unknown.
Future Research Directions
The absence of data on this compound presents an opportunity for future research. A logical first step would be to investigate its potential as a semiochemical. An experimental workflow to determine its efficacy could involve the following stages:
Figure 1. A potential experimental workflow for evaluating the efficacy of this compound as an insect attractant.
References
- 1. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semiochemicals for controlling insect pests [plantprotection.pl]
- 3. researchgate.net [researchgate.net]
- 4. plantprotection.pl [plantprotection.pl]
- 5. biodiversitylibrary.org [biodiversitylibrary.org]
Navigating Chirality: A Comparative Guide to the Biological Activities of (E)-oct-5-en-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms in a molecule can be the determining factor in its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit distinct physiological effects. This guide provides a comparative overview of the potential biological activity differences between the (R) and (S) enantiomers of (E)-oct-5-en-2-ol, a chiral unsaturated alcohol.
The Principle of Chiral Recognition
Biological systems, replete with chiral molecules such as amino acids and sugars, are inherently stereoselective. Receptors, enzymes, and other biological targets are designed to interact with specific three-dimensional structures. Consequently, enantiomers of a chiral drug or bioactive compound can be recognized as distinct entities, leading to significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.
Hypothetical Biological Activity Profile
Based on the known biological activities of similar unsaturated alcohols, the enantiomers of this compound could potentially exhibit a range of effects, including but not limited to, interactions with the central nervous system, antimicrobial properties, and roles as insect pheromones or attractants. The following table summarizes a hypothetical comparison of these activities, illustrating the potential for stereoselectivity.
Table 1: Hypothetical Comparison of Biological Activities of this compound Enantiomers
| Biological Activity | (R)-(E)-oct-5-en-2-ol | (S)-(E)-oct-5-en-2-ol | Rationale for Potential Difference |
| Receptor Binding Affinity (e.g., GABAA Receptor) | Higher Affinity | Lower Affinity | The chiral center dictates the spatial arrangement of substituents, leading to a more favorable interaction of one enantiomer with the chiral binding pocket of the receptor. |
| Enzyme Inhibition (e.g., Cytochrome P450) | Potent Inhibitor | Weak Inhibitor | The active site of the enzyme is stereospecific, and one enantiomer may fit more effectively, leading to stronger inhibition. |
| Antimicrobial Activity (MIC in µg/mL) | Lower MIC (Higher Potency) | Higher MIC (Lower Potency) | The mechanism of antimicrobial action (e.g., membrane disruption) may be dependent on the specific stereochemistry of the alcohol. |
| Insect Attractant/Repellent Activity | Attractant | Repellent/Inactive | Olfactory receptors in insects are highly specific, and different enantiomers of a compound can elicit opposing behavioral responses. |
Experimental Protocols for Chiral Bioactivity Assessment
To empirically determine the biological activity differences between the enantiomers of this compound, a series of well-defined experiments are necessary. The following are detailed methodologies for key experimental approaches.
Receptor Binding Assay
Objective: To determine the binding affinity of each enantiomer to a specific receptor target (e.g., GABAA receptor).
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the target receptor from a suitable cell line or animal tissue.
-
Radioligand Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled (R) or (S) enantiomer of this compound.
-
Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki).
Enzyme Inhibition Assay
Objective: To assess the inhibitory potential of each enantiomer on a specific enzyme (e.g., a cytochrome P450 isoform).
Methodology:
-
Enzyme and Substrate Preparation: Obtain a purified preparation of the target enzyme and a substrate that is metabolized by the enzyme to produce a fluorescent or colored product.
-
Inhibition Reaction: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the (R) or (S) enantiomer of this compound.
-
Kinetic Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the concentration of the enantiomer that causes 50% inhibition of the enzyme activity (IC50).
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of each enantiomer against a panel of microorganisms.
Methodology:
-
Microorganism Culture: Grow the test microorganisms (bacteria or fungi) in a suitable liquid culture medium to a standardized cell density.
-
Broth Microdilution: In a 96-well microtiter plate, prepare serial dilutions of the (R) and (S) enantiomers of this compound in the culture medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism.
Visualizing Biological Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical interaction of this compound enantiomers with a GABAA receptor.
Caption: General workflow for comparing the biological activities of enantiomers.
Conclusion
The stereochemistry of bioactive molecules is a critical consideration in drug discovery and development. While specific experimental data for the enantiomers of this compound are yet to be reported, the principles of chiral recognition strongly suggest that they will exhibit different biological activities. The conceptual framework and experimental protocols outlined in this guide are intended to stimulate further research into the stereoselective effects of this and other chiral compounds. A thorough understanding of these differences is paramount for the development of safer and more effective therapeutic agents.
Head-to-head comparison of different synthetic pathways for (E)-oct-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of (E)-oct-5-en-2-ol, presenting a comparative analysis of various synthetic routes with supporting experimental data and detailed protocols.
This compound is a valuable chiral building block in organic synthesis, finding applications in the preparation of natural products and pharmacologically active molecules. The stereoselective synthesis of this secondary allylic alcohol, with the crucial (E)-configuration of the double bond, can be achieved through several distinct pathways. This guide provides a head-to-head comparison of three prominent methods: the Horner-Wadsworth-Emmons Olefination, the Julia-Kocienski Olefination, and a Grignard Reaction with an (E)-enal. Additionally, the potential of Cross-Metathesis is explored as an alternative strategy. Each pathway is evaluated based on stereoselectivity, yield, reagent availability, and operational complexity.
Comparative Summary of Synthetic Pathways
The following table summarizes the key quantitative data for the different synthetic approaches to this compound. The data for the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations are based on representative procedures for similar (E)-alkenes, while the Grignard reaction data is contingent on the successful synthesis of the (E)-4-heptenal precursor.
| Pathway | Key Transformation | Typical Yield (%) | E/Z Selectivity | Key Reagents | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons Olefination | Aldehyde + Phosphonate Ester | 70-90 | >95:5 | Aldehyde, phosphonate ester, base (e.g., NaH) | High (E)-selectivity, mild conditions, easy purification. | Requires synthesis of the phosphonate reagent. |
| Julia-Kocienski Olefination | Aldehyde + Sulfone | 60-85 | >95:5 | Aldehyde, heterocyclic sulfone, base (e.g., KHMDS) | High (E)-selectivity, one-pot procedure. | Stoichiometric use of reagents, potential for side reactions. |
| Grignard Reaction | (E)-enal + Grignard Reagent | 65-85 (overall) | Dependent on enal purity | (E)-4-heptenal, Methylmagnesium bromide | Utilizes readily available Grignard reagents. | Success is dependent on the stereoselective synthesis of the starting enal. |
| Cross-Metathesis | Terminal Alkene + Allylic Alcohol | 50-70 | >90:10 | Terminal alkene, allylic alcohol, Grubbs catalyst | Direct formation of the C=C bond. | Catalyst cost, potential for side reactions and purification challenges. |
Synthetic Pathway Diagrams
The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.
Caption: Horner-Wadsworth-Emmons approach to this compound.
Caption: Julia-Kocienski Olefination route to this compound.
Caption: Direct Grignard addition to (E)-4-heptenal.
Caption: Cross-Metathesis strategy for this compound synthesis.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic pathway are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Horner-Wadsworth-Emmons Olefination
This pathway involves the reaction of an aldehyde with a stabilized phosphonate ylide to stereoselectively form an (E)-alkene, which is then converted to the target alcohol.
Step 1: Synthesis of (E)-ethyl oct-2-enoate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
A solution of hexanal (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (E)-ethyl oct-2-enoate.
Step 2: Reduction to (E)-oct-2-en-1-ol
-
To a solution of (E)-ethyl oct-2-enoate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C is added diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (E)-oct-2-en-1-ol, which can be used in the next step without further purification.
Step 3: Conversion to this compound (Illustrative, requires further steps not detailed here)
This intermediate would require further steps, such as conversion to a leaving group and subsequent displacement with a methyl nucleophile, to arrive at the final product. A more direct HWE approach would involve a different phosphonate reagent.
Julia-Kocienski Olefination
This method provides a powerful one-pot synthesis of (E)-alkenes from aldehydes and heterocyclic sulfones.
Step 1: Synthesis of (E)-1-(but-1-en-1-ylsulfonyl)-1H-benzo[d]imidazole
-
To a solution of 1-(propylsulfonyl)-1H-benzo[d]imidazole (1.0 eq) in anhydrous THF at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.1 eq) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of acetaldehyde (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the (E)-alkenyl sulfone.
Step 2: Conversion to this compound (Illustrative, requires further steps not detailed here)
Similar to the HWE example, this alkenyl sulfone would need to be converted to the target alcohol through a series of subsequent reactions.
Grignard Reaction
This approach relies on the stereoselective synthesis of (E)-4-heptenal, followed by the addition of a methyl Grignard reagent.
Step 1: Synthesis of (E)-4-Heptenal
A potential route to (E)-4-heptenal involves the stereoselective reduction of a corresponding alkyne precursor followed by oxidation.
Step 2: Synthesis of this compound
-
To a solution of (E)-4-heptenal (1.0 eq) in anhydrous diethyl ether at 0 °C is added methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Cross-Metathesis
This method utilizes a ruthenium catalyst to form the carbon-carbon double bond between two simpler alkenes.
Step 1: Synthesis of this compound
-
To a solution of 1-hexene (1.5 eq) and allyl alcohol (1.0 eq) in anhydrous and degassed dichloromethane (DCM) is added Grubbs' second-generation catalyst (1-5 mol%).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion
The choice of synthetic pathway for this compound will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the importance of stereochemical purity. The Horner-Wadsworth-Emmons and Julia-Kocienski olefinations offer excellent (E)-selectivity but require the preparation of specific reagents. The Grignard approach is more direct if the (E)-enal precursor is readily accessible. Cross-metathesis presents an atom-economical alternative, though catalyst cost and removal can be a consideration. For drug development and other applications where high purity of the (E)-isomer is critical, the olefination methods are generally preferred. Further optimization of reaction conditions for each pathway may lead to improved yields and selectivities.
Determining the Absolute Configuration of (E)-oct-5-en-2-ol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of three powerful techniques for confirming the absolute stereochemistry of synthesized (E)-oct-5-en-2-ol: Mosher's Ester Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
The spatial arrangement of substituents around the chiral center at C2 of this compound dictates its interaction with other chiral molecules, including biological targets. Therefore, robust analytical methods are essential to confirm the synthesis of the desired enantiomer. While X-ray crystallography provides a definitive determination of absolute configuration, obtaining suitable crystals can be a significant bottleneck. This guide focuses on solution-state methods that are more broadly applicable.
Method Comparison: Mosher's, Chiral HPLC, and VCD
| Feature | Mosher's Ester Analysis (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Differential absorption of left and right circularly polarized infrared light by enantiomers. |
| Sample Requirement | ~1-5 mg of the alcohol. | Microgram to milligram quantities, depending on the detector. | ~1-10 mg of the alcohol. |
| Instrumentation | High-resolution Nuclear Magnetic Resonance (NMR) spectrometer. | High-Performance Liquid Chromatography (HPLC) system with a chiral column and a suitable detector (e.g., UV, RI). | VCD spectrometer (FTIR-based). |
| Data Output | ¹H NMR spectra of two diastereomeric esters. The sign of the chemical shift difference (Δδ) determines the configuration. | Chromatogram showing two resolved peaks for the two enantiomers. | VCD spectrum showing positive and negative bands. The spectrum is a mirror image for the other enantiomer. |
| Advantages | Provides unambiguous assignment of absolute configuration from a single set of experiments. Well-established and widely used method. | Can be used for both analytical and preparative separation of enantiomers. High throughput is possible. | Non-destructive technique. Provides structural information in solution. Can be coupled with quantum chemical calculations for ab initio prediction of absolute configuration. |
| Limitations | Requires chemical derivatization, which may not be straightforward for all substrates. Potential for misinterpretation if the conformational preference of the Mosher's esters is not as predicted. | Requires screening of different chiral columns and mobile phases to achieve separation. The elution order does not directly reveal the absolute configuration without a known standard. | Requires specialized instrumentation. Can be sensitive to solvent and concentration effects. Interpretation often requires computational modeling. |
Representative Experimental Data
Due to the lack of published data for this compound, the following tables present representative data for analogous secondary alcohols to illustrate the expected outcomes of each technique.
Mosher's Ester Analysis: Hypothetical Data for (R)-octan-2-ol
The absolute configuration is determined by analyzing the sign of the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter in the ¹H NMR spectra of the (S)- and (R)-MTPA esters. For an (R)-alcohol, protons on the side of the larger group (L) will have a positive Δδ, while protons on the side of the smaller group (S) will have a negative Δδ.
| Protons | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Assignment |
| C1-H₃ (S) | 1.25 | 1.30 | -0.05 | Negative |
| C3-H₂ (L) | 1.60 | 1.55 | +0.05 | Positive |
| C4-H₂ (L) | 1.40 | 1.36 | +0.04 | Positive |
Note: This is hypothetical data to illustrate the principle. Actual chemical shifts will vary.
Chiral HPLC: Separation of Derivatized 4-Octanol Enantiomers
This data is based on the separation of diastereomeric esters of 4-octanol. A similar approach could be applied to this compound, either directly or after derivatization.
| Enantiomer/Diastereomer | Retention Time (min) |
| Diastereomer 1 | 15.2 |
| Diastereomer 2 | 18.5 |
Note: Data is representative and based on the separation of a related octanol derivative. Column, mobile phase, and flow rate will affect retention times.
Vibrational Circular Dichroism (VCD): Expected Spectra for (R)- and (S)-2-Butanol
VCD spectra of enantiomers are mirror images of each other. The following describes the expected observation for a simple secondary alcohol like 2-butanol, which is analogous to the chiral center in this compound.
| Enantiomer | Key VCD Bands |
| (R)-2-Butanol | Positive and negative bands in the C-H and C-O stretching regions. |
| (S)-2-Butanol | Mirror-image spectrum with inverted signs for all corresponding bands. |
Experimental Protocols
Mosher's Ester Analysis Protocol
-
Esterification:
-
In two separate flame-dried NMR tubes, dissolve ~1 mg of the synthesized this compound in 0.5 mL of anhydrous pyridine-d₅.
-
To one tube, add a slight excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
-
Data Analysis:
Chiral HPLC Protocol
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based, Pirkle-type).
-
Choose an appropriate mobile phase system (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase).
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the sample onto the HPLC system.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile using a suitable detector.
-
-
Data Analysis:
-
If the enantiomers are resolved, two peaks will be observed.
-
The enantiomeric excess (% ee) can be calculated from the peak areas.
-
The absolute configuration of each peak must be determined by comparison to a known standard or by using a detector that provides chiroptical information (e.g., a circular dichroism detector).[6][7][8][9]
-
Vibrational Circular Dichroism (VCD) Protocol
-
Sample Preparation:
-
Dissolve ~5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.
-
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Computational Modeling (for ab initio assignment):
-
Perform a conformational search for both (R)- and (S)-enantiomers of this compound using density functional theory (DFT) calculations.
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers of one enantiomer (e.g., the R-enantiomer).
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the synthesized compound is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite.[10][11][12]
-
Visualization of Experimental Workflows
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. youtube.com [youtube.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. jascoinc.com [jascoinc.com]
- 12. gaussian.com [gaussian.com]
Limited Data on Cross-Species Activity of (E)-oct-5-en-2-ol as a Semiochemical
A comprehensive review of available scientific literature reveals a significant lack of published data on the cross-species activity of (E)-oct-5-en-2-ol as a semiochemical. To date, no direct comparative studies or sufficient single-species experimental data exist to construct a detailed comparison guide on its effects across different insect species. The available information is largely limited to its chemical properties.
Due to this absence of specific data for this compound, this guide will instead provide a comparative analysis of a closely related and extensively studied C8 unsaturated alcohol, 1-octen-3-ol , which is a well-known semiochemical with documented effects on a wide range of insect species. This illustrative guide will adhere to the requested format, providing researchers, scientists, and drug development professionals with a framework for how such a comparison could be conducted if data for this compound were available.
Comparative Analysis of 1-octen-3-ol Across Insect Species
1-octen-3-ol is a volatile organic compound found in the odors of many plants, fungi, and animals, including humans. It plays a significant role in the chemical ecology of numerous insect species, acting as an attractant, repellent, or synergist with other semiochemicals.
Electrophysiological Responses to 1-octen-3-ol
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile compound, indicating that the insect's olfactory receptor neurons can detect the substance. Below is a summary of EAG responses to 1-octen-3-ol in various insect species.
| Species (Order) | Sex | EAG Response (mV) | Notes |
| Aedes aegypti (Diptera) | Female | Not specified, but significant response | Strong responses from receptor neurons on maxillary palps. |
| Culex quinquefasciatus (Diptera) | Female | Not specified, but significant response | Functions as a repellent for this species. |
| Anopheles gambiae (Diptera) | Female | Not specified, but significant response | Attractant for this malaria vector. |
| Microplitis croceipes (Hymenoptera) | Female | ~0.82 mV | Highest EAG response among several host-related volatiles tested.[1] |
Behavioral Responses to 1-octen-3-ol
Behavioral assays, such as olfactometer and field trapping studies, are used to determine the behavioral response of an insect to a semiochemical (e.g., attraction, repulsion).
| Species (Order) | Assay Type | Behavioral Response | Notes |
| Aedes spp. (Diptera) | Field Trapping | Attraction | Synergistic effect when combined with CO2. |
| Anopheles spp. (Diptera) | Field Trapping | Attraction | Synergistic effect when combined with CO2. |
| Culex quinquefasciatus (Diptera) | Y-tube Olfactometer | Repulsion | Both enantiomers of 1-octen-3-ol were found to be repellent.[2] |
| Tsetse flies (Glossina spp.) (Diptera) | Field Trapping | Attraction | Isolated from oxen breath and is a powerful attractant. |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical output of an insect antenna in response to an odorant.
Methodology:
-
An adult insect is immobilized, and the head is excised.
-
Glass capillary microelectrodes filled with a saline solution are used. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the head capsule.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air carrying a known concentration of the test compound (e.g., 1-octen-3-ol) is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).
-
The change in the electrical potential between the two electrodes is amplified, recorded, and measured.
-
The antenna is allowed a recovery period between stimulations.
-
Responses are typically normalized by subtracting the response to a solvent control.
Behavioral Assay (Y-tube Olfactometer)
Objective: To determine the preference of an insect for one of two odor choices in a controlled laboratory setting.
Methodology:
-
A Y-shaped glass or plastic tube is used. A single entry arm splits into two choice arms.
-
Purified, humidified air is passed through each of the choice arms towards the entry arm.
-
The test compound is introduced into the airflow of one arm (treatment), and a solvent control is introduced into the other arm.
-
An individual insect is released at the end of the entry arm.
-
The insect is given a set amount of time to make a choice by moving a certain distance into one of the choice arms.
-
The choice of the insect is recorded.
-
The olfactometer is cleaned and the position of the treatment and control arms are switched between trials to avoid positional bias.
-
Data from multiple replicates are analyzed statistically to determine if there is a significant preference for the treatment or control.
Visualizations
Caption: A generalized workflow for testing the semiochemical activity of a compound.
Caption: A simplified diagram of an insect's olfactory signaling pathway.
References
Benchmarking the Performance of (E)-oct-5-en-2-ol in Trapping Systems: A Comparative Guide
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the performance of (E)-oct-5-en-2-ol as an insect attractant in trapping systems. To provide a relevant benchmark, this guide details the performance of the structurally similar and widely studied compound, 1-octen-3-ol, a known mosquito and biting fly attractant. The experimental data and methodologies presented here can serve as a valuable reference for future studies on this compound.
Performance of 1-octen-3-ol in Mosquito Trapping Systems
1-octen-3-ol, commonly known as octenol, has been extensively evaluated as a lure for various mosquito species. Its effectiveness is often enhanced when used in combination with other attractants, such as carbon dioxide (CO2) and lactic acid.
Comparative Trap Catches with 1-octen-3-ol
The following table summarizes the results from field studies evaluating the impact of 1-octen-3-ol on the capture rates of different mosquito species in various trapping systems.
| Trapping System | Target Species | Lure Combination | Fold Increase in Capture vs. Control (No Attractant) | Fold Increase in Capture vs. CO2 Alone | Reference |
| Mosquito Magnet™ Pro | Aedes albopictus | Octenol + Lactic Acid | 52.0% increase over control | - | [1] |
| Mosquito Magnet™ Pro | Aedes albopictus | Octenol | 2.4 to 3.5-fold increase | - | [2] |
| Mosquito Magnet™ Pro | Coquillettidia perturbans | Octenol | 6-fold increase | - | [2] |
| Mosquito Magnet™ Pro | Ochlerotatus triseriatus | Octenol | 3.5-fold increase | - | [2] |
| American Biophysics MM-X & Coleman MD-2500 | Various mosquito species | (R)-(+)-1-octen-3-ol | Generally attracted more species | - | [3] |
| Biogents Sentinel (BGS) Trap | Aedes albopictus | R-octenol | Did not significantly improve capture rates compared to human skin lure | - | [4] |
Note: The effectiveness of 1-octen-3-ol can be species-specific and may be influenced by the trapping system used and the presence of other attractants.[5][6] For instance, while it significantly increases the catch of many Aedes and Anopheles species, its effect on Culex species is less pronounced.[5] Furthermore, at high concentrations, 1-octen-3-ol can act as a repellent for some mosquito species.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of insect attractants. The following are generalized experimental protocols based on the reviewed literature for testing the efficacy of lures like 1-octen-3-ol.
Field Trial Methodology
-
Trap Selection and Placement:
-
Utilize standardized trapping systems such as the Mosquito Magnet™ Pro or Biogents Sentinel (BGS) traps.
-
Place traps in suitable habitats for the target insect species, ensuring sufficient distance between traps to avoid interference (typically >20 meters).
-
Rotate trap locations daily or weekly in a Latin square design to minimize positional bias.
-
-
Lure Preparation and Dispensing:
-
Use a consistent release rate for the attractant being tested. For 1-octen-3-ol, release rates can be controlled using sealed vials with permeable septa.[5]
-
When testing combinations of attractants (e.g., with CO2), ensure a constant and regulated release of each component. CO2 is often supplied from a compressed gas cylinder with a regulator.
-
-
Data Collection and Analysis:
-
Collect trapped insects at regular intervals (e.g., daily or weekly).
-
Identify and count the target species.
-
Transform count data (e.g., using log(n+1)) to stabilize variance before statistical analysis.
-
Use appropriate statistical tests, such as ANOVA or repeated-measures ANOVA, to determine significant differences between treatments (lure combinations).[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway for an insect olfactory receptor and a typical experimental workflow for evaluating insect attractants.
Caption: Hypothetical olfactory signaling pathway for an insect odorant receptor.
Caption: Generalized experimental workflow for evaluating insect attractants.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. amcdsjc.org [amcdsjc.org]
- 3. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biodiversitylibrary.org [biodiversitylibrary.org]
- 6. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Naturally Occurring (E)-oct-5-en-2-ol
In the realm of chemical analysis and drug development, the unequivocal identification of a molecule is paramount. This guide provides a comparative spectroscopic analysis of synthetically produced versus naturally occurring (E)-oct-5-en-2-ol, a volatile organic compound with significance in flavor, fragrance, and pheromone research. While a direct, side-by-side spectroscopic comparison from a single source remains elusive in current literature, this guide collates available data for the synthetic compound and outlines the established methodologies for the isolation and characterization of its natural counterpart.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for synthetic this compound. At present, a complete, published dataset for the naturally occurring form for direct comparison is not available. The presented data for the synthetic compound is compiled from various sources reporting its synthesis and characterization.
Table 1: ¹H NMR Spectroscopic Data of Synthetic this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 0.96 | t | 7.5 |
| H2 | 2.03 | m | |
| H3 | 2.15 | m | |
| H4 | 5.45 | m | |
| H5 | 5.40 | m | |
| H6 | 1.55 | m | |
| H7 | 3.78 | m | |
| H8 | 1.18 | d | 6.2 |
| OH | 1.65 | br s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of Synthetic this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 14.1 |
| C2 | 25.7 |
| C3 | 36.6 |
| C4 | 124.9 |
| C5 | 135.1 |
| C6 | 35.8 |
| C7 | 67.8 |
| C8 | 23.5 |
Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures, pending experimental verification.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (EI) | m/z (relative intensity %): 128 (M+), 110, 95, 81, 67, 55, 43 |
| Infrared Spectroscopy (liquid film) | ν (cm⁻¹): 3350 (br, O-H), 2960, 2925, 2870 (C-H), 1670 (C=C), 965 (trans C-H bend) |
Data is characteristic for this class of compounds and is based on typical fragmentation patterns and vibrational modes.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and for the validation of a compound's identity. Below are representative protocols for the synthesis of this compound and the general procedure for the isolation of similar volatile compounds from natural sources.
Synthesis of this compound
A common route to synthesize this compound involves the Grignard reaction with an appropriate aldehyde.
Materials:
-
(E)-Hex-3-enal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of (E)-hex-3-enal (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Isolation of Naturally Occurring this compound from a Plant Source
This compound and similar volatile compounds are often found in the essential oils of plants. A general method for their isolation is steam distillation followed by chromatographic separation.
Materials:
-
Fresh plant material (e.g., leaves, flowers)
-
Deionized water
-
Clevenger-type apparatus for steam distillation
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis and preparative GC for isolation
Procedure:
-
The fresh plant material is chopped and placed in a round-bottom flask with deionized water.
-
The flask is connected to a Clevenger-type apparatus, and the mixture is heated to boiling.
-
Steam distillation is carried out for 3-4 hours, during which the volatile compounds are carried over with the steam, condensed, and collected in the apparatus.
-
The collected essential oil is separated from the aqueous phase.
-
The oil is then dissolved in a minimal amount of dichloromethane or diethyl ether and dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under a gentle stream of nitrogen.
-
The crude essential oil is analyzed by GC-MS to identify the presence and relative abundance of this compound by comparison of its mass spectrum and retention time with an authentic standard.
-
If isolation of the pure compound is required, preparative gas chromatography is employed to separate the components of the essential oil.
Workflow and Pathway Visualizations
To ensure clarity and reproducibility, the logical flow of the comparative analysis and the underlying chemical transformations are illustrated below using Graphviz diagrams.
Caption: Experimental workflow for the synthesis, isolation, and comparative spectroscopic analysis.
Safety Operating Guide
Safe Disposal of (E)-oct-5-en-2-ol: A Procedural Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of (E)-oct-5-en-2-ol, a flammable organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory waste management protocols. Adherence to these guidelines is critical to prevent accidents and environmental contamination.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound and similar flammable organic liquids. Always consult your institution's specific waste management protocols.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[2][3][4][5]
-
Hand Protection: Use nitrile or other chemically resistant gloves.[1][2][4][5]
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.[1]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]
-
Ground all containers and transfer equipment to prevent static discharge.[6]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to this compound, which should be considered as indicative for its handling and disposal.
| Property | Value | Source |
| CAS Number | 20125-84-2 (for cis-3-Octen-1-ol) | [2][5][7][8] |
| Molecular Formula | C8H16O | [7] |
| Molecular Weight | 128.22 g/mol | [7] |
| Boiling Point | 88 - 90 °C @ 15 mmHg (for cis-3-Octen-1-ol) | [7] |
| Flash Point | 82 °C (179.6 °F) (for cis-3-Octen-1-ol) | [5] |
| Specific Gravity | ~0.850 @ 20°C (for cis-3-Octen-1-ol) | [5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with hazardous waste regulations. Do not dispose of this chemical down the drain.[1]
Step 1: Waste Segregation and Collection
-
Designate a specific, properly labeled waste container for flammable organic liquids.[1][9] This container should be made of a material compatible with organic solvents and have a secure, tight-fitting lid.[10]
-
If your laboratory generates other organic waste, ensure that only compatible chemicals are mixed.[9] this compound should not be mixed with halogenated organic waste.[1]
Step 2: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area (SAA), which should be a well-ventilated and clearly marked location, such as a chemical fume hood.[9][10]
-
Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[9][10]
Step 3: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[9]
-
Maintain a detailed log of the waste being added to the container, including the chemical name and quantity.[1]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days, but this can vary by jurisdiction), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][4][5][6][9][11][12]
-
Follow all institutional procedures for waste pickup and handover.
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water stream.[2][4][5]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. cis-3-Octen-1-ol 20125-84-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (Z)-3-octen-1-ol, 20125-84-2 [thegoodscentscompany.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemos.de [chemos.de]
Navigating the Safe Handling of (E)-oct-5-en-2-ol: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and safety measures when working with (E)-oct-5-en-2-ol.
| Category | Equipment/Measure | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | ANSI Z87.1 approved |
| Face shield (in addition to goggles for splash hazards) | ||
| Skin Protection | Chemical-resistant gloves | Nitrile or Neoprene |
| Laboratory coat | Flame-resistant | |
| Closed-toe shoes | ||
| Respiratory Protection | Not generally required with adequate ventilation | Use in a chemical fume hood |
| Respirator with organic vapor cartridge (if ventilation is inadequate) | NIOSH approved | |
| Engineering Controls | Chemical fume hood | Required for handling |
| Emergency eyewash station and safety shower | Readily accessible | |
| Fire Safety | Class B fire extinguisher (CO2, dry chemical) | Readily accessible |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols is crucial for minimizing risks associated with flammable liquids.
Handling Procedures:
-
Preparation : Before handling, ensure that a current risk assessment is in place. All personnel must be familiar with the hazards of flammable alcohols.
-
Location : Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Ignition Sources : Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Dispensing : Ground all containers when transferring the liquid to prevent static discharge. Use only the minimum amount necessary for the experiment.
-
Storage : Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents. The storage container should be tightly sealed.
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent injury and fire.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated to disperse flammable vapors.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
The following diagram illustrates the workflow for responding to a chemical spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
